Technical Documentation Center

(2S)-2-(4-bromophenoxy)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-2-(4-bromophenoxy)propanoic acid
  • CAS: 37819-43-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (2S)-2-(4-Bromophenoxy)propanoic Acid: Synthesis, Applications, and Experimental Workflows

Introduction & Chemical Identity As a Senior Application Scientist, I frequently encounter chiral building blocks that serve as the linchpin for complex synthetic routes. Among these, (2S)-2-(4-bromophenoxy)propanoic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

As a Senior Application Scientist, I frequently encounter chiral building blocks that serve as the linchpin for complex synthetic routes. Among these, (2S)-2-(4-bromophenoxy)propanoic acid (CAS: 37819-43-5) stands out as a highly versatile intermediate[1]. While its racemic counterpart (CAS: 32019-08-2) is heavily utilized for preliminary biological screening and method development, the enantiopure (2S)-isomer is absolutely critical for developing stereospecific active ingredients[2].

The strategic value of this compound lies in its dual functionality: the para-bromine atom provides a robust handle for transition-metal-catalyzed cross-coupling, while the chiral propanoic acid moiety ensures stereochemical fidelity when binding to downstream biological targets.

Physicochemical Profiling

To design self-validating experimental systems, one must first understand the physical parameters of the starting material. These properties dictate solvent choices, reaction temperatures, and purification strategies.

Table 1: Physicochemical Properties and Experimental Implications

PropertyValueCausality / Experimental Implication
CAS Number 37819-43-5 (S-isomer)Essential for sourcing enantiopure reagents to prevent chiral dilution during synthesis[1].
Molecular Formula C9H9BrO3Dictates stoichiometric calculations for equivalent ratios[3].
Molecular Weight 245.07 g/mol Standardized for molarity calculations in high-throughput screening[4].
Melting Point 113-115 °CIndicates solid-state stability; useful for rapid purity verification via Differential Scanning Calorimetry (DSC)[5].
pKa (Predicted) ~3.14Dictates the choice of base in coupling reactions to ensure proper deprotonation without degrading the molecule[5].

Mechanistic Utility in Drug & Agrochemical Synthesis

The architecture of (2S)-2-(4-bromophenoxy)propanoic acid is engineered for late-stage diversification:

  • The Aryl Bromide Handle: The C–Br bond is highly susceptible to oxidative addition by low-valent palladium species. This allows for rapid structural extension via Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings to build extended aromatic systems.

  • The Chiral Acid Moiety: In agrochemical development, specifically for Acetyl-CoA Carboxylase (ACCase) inhibitors (the "FOP" herbicides), the stereocenter is non-negotiable. The active site of ACCase selectively binds specific enantiomers. Starting with the (2S)-enantiomer allows chemists to predictably control the final stereochemistry of the active ingredient, ensuring maximum target affinity.

SyntheticWorkflow Start (2S)-2-(4-bromophenoxy) propanoic acid Protect Esterification (Protecting Acid Group) Start->Protect MeOH, H2SO4 CrossCouple Suzuki-Miyaura Coupling (Pd-Catalyzed) Protect->CrossCouple Arylboronic Acid, Pd(dppf)Cl2, Base Deprotect Saponification (Yielding Chiral Analog) CrossCouple->Deprotect LiOH, THF/H2O Product Stereospecific Active Ingredient Deprotect->Product H+ Workup

Workflow for the stereospecific functionalization of (2S)-2-(4-bromophenoxy)propanoic acid.

Experimental Protocols: A Self-Validating System

In my laboratory, protocols must be self-validating—meaning each step includes an analytical checkpoint to confirm success before proceeding to the next chemical transformation.

Protocol 1: Methyl Esterification (Protection Step)

Causality: The free carboxylic acid can poison palladium catalysts or participate in unwanted side reactions during cross-coupling. Converting it to a methyl ester neutralizes the acidic proton.

  • Charge a dry 250 mL round-bottom flask with 10.0 g (40.8 mmol) of (2S)-2-(4-bromophenoxy)propanoic acid.

  • Dissolve the substrate in 100 mL of anhydrous methanol. Causality: Moisture drives the equilibrium toward the free acid; anhydrous conditions ensure high conversion rates.

  • Catalyze by adding 1.0 mL of concentrated H₂SO₄ dropwise at 0 °C to prevent exothermic degradation.

  • Reflux the mixture at 65 °C for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.1) should completely convert to the ester (Rf ~0.6).

  • Workup: Concentrate under reduced pressure, dilute with EtOAc, and wash with saturated NaHCO₃ to remove residual acid. Dry over MgSO₄ and concentrate to yield methyl (2S)-2-(4-bromophenoxy)propanoate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Causality: We utilize Pd(dppf)Cl₂ as the catalyst because its bidentate ligand framework prevents the formation of inactive palladium black and efficiently handles sterically demanding ortho-substituted arylboronic acids.

  • Charge a Schlenk flask with 5.0 g (19.3 mmol) of methyl (2S)-2-(4-bromophenoxy)propanoate, 1.2 equivalents of the desired arylboronic acid, and 3.0 equivalents of K₂CO₃.

  • Solvent System: Add 50 mL of a degassed 4:1 Toluene/H₂O mixture. Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add 5 mol% Pd(dppf)Cl₂ under a strict argon atmosphere.

  • Heat to 85 °C for 12 hours.

  • Validation Checkpoint: LC-MS analysis should show the exact disappearance of the M+ 258/260 (distinctive 1:1 bromo isotope pattern) and the appearance of the coupled product mass.

Biological Target Pathway (Agrochemical Context)

In agrochemical applications, derivatives synthesized from this building block often target the Acetyl-CoA Carboxylase (ACCase) enzyme in grass weeds[6]. The stereochemistry is vital because the active site of ACCase is highly chiral, selectively binding specific enantiomers of aryloxyphenoxypropionates to halt fatty acid biosynthesis, leading to membrane failure and plant death.

ACCasePathway Substrate Acetyl-CoA Enzyme ACCase Enzyme (Plastidic) Substrate->Enzyme Binds Product Malonyl-CoA Enzyme->Product Carboxylation Death Membrane Failure (Weed Death) Enzyme->Death Pathway Blocked Inhibitor Chiral AOPP Derivative (from 37819-43-5) Inhibitor->Enzyme Competitive Inhibition Outcome Fatty Acid Synthesis (Plant Growth) Product->Outcome Biosynthesis

Mechanism of ACCase inhibition by chiral aryloxyphenoxypropionate (AOPP) derivatives.

References

  • American Elements . (2S)-2-(4-bromophenoxy)propanoic acid | CAS 37819-43-5.[Link]

  • NextSDS . (2S)-2-(4-bromophenoxy)propanoic acid — Chemical Substance Information.[Link]

  • Justia Patents . Herbicidal composition and method for controlling weeds.[Link]

Sources

Exploratory

Technical Whitepaper: (2S)-2-(4-bromophenoxy)propanoic Acid in Advanced Chemical Synthesis

Executive Summary (2S)-2-(4-bromophenoxy)propanoic acid (CAS: 37819-43-5) is a highly versatile, enantiopure chiral building block widely utilized in the pharmaceutical and agrochemical industries[1]. Characterized by it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2-(4-bromophenoxy)propanoic acid (CAS: 37819-43-5) is a highly versatile, enantiopure chiral building block widely utilized in the pharmaceutical and agrochemical industries[1]. Characterized by its trifunctional nature—comprising a reactive carboxylic acid, a robust chiral center, and a para-bromo aryl handle—this molecule serves as a critical linchpin for synthesizing complex aryloxyphenoxypropionate derivatives and peroxisome proliferator-activated receptor (PPAR) agonists.

This guide provides an in-depth mechanistic analysis of its physicochemical properties, structural reactivity, and field-proven experimental protocols designed to maximize yield while preserving stereochemical integrity.

Physicochemical Profiling & Structural Data

Understanding the physical properties of (2S)-2-(4-bromophenoxy)propanoic acid is essential for optimizing solvent selection, purification methods, and reaction conditions. The data below summarizes its core parameters[1][2].

PropertyValue / Description
IUPAC Name (2S)-2-(4-bromophenoxy)propanoic acid
CAS Number 37819-43-5
Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
Melting Point 113–115 °C (Based on racemic baseline)
Predicted pKa ~3.14 ± 0.10
PubChem CID 7022537
MDL Number MFCD29906759

Mechanistic Utility & Reactivity Mapping

The synthetic value of (2S)-2-(4-bromophenoxy)propanoic acid lies in its orthogonal reactivity. A Senior Application Scientist must approach this molecule as a system of three independent, yet interacting, functional domains:

  • The Carboxylic Acid (Activation Domain): With a pKa of ~3.14, the acid is readily deprotonated. While the free carboxylate is highly resistant to α -deprotonation (due to electrostatic repulsion of incoming bases), activating the acid (e.g., via acyl chlorides or reactive esters) significantly increases the acidity of the α -proton.

  • The (2S) Chiral Center (Stereocontrol Domain): Maintaining the (S)-configuration is paramount. Any activation of the carboxylic acid must be paired with mild bases (e.g., DIPEA) and racemization suppressants (e.g., HOBt) to prevent the formation of an achiral oxazolone intermediate.

  • The 4-Bromo Aryl Group (Cross-Coupling Domain): The para-bromo substituent is an ideal electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig)[2].

ReactivityMap Core (2S)-2-(4-bromophenoxy) propanoic acid Bromo 4-Bromo Aryl Handle (Pd-Catalyzed Cross-Coupling) Core->Bromo Suzuki/Buchwald Acid Carboxylic Acid (Amidation/Esterification) Core->Acid EDC/HOBt Activation Chiral (2S) Stereocenter (Chiral Induction/Retention) Core->Chiral Stereospecificity

Fig 1: Orthogonal reactivity domains of (2S)-2-(4-bromophenoxy)propanoic acid.

Validated Experimental Workflows

Do not simply mix reagents; understand the causality of the system. The following protocols are engineered to be self-validating, ensuring high conversion rates while actively suppressing side reactions.

Protocol A: Stereoretentive Amidation (Peptide-like Coupling)

Objective: Couple the carboxylic acid with a primary amine without racemizing the (2S) center. Causality: The use of EDC·HCl in conjunction with HOBt is imperative. HOBt rapidly intercepts the highly reactive O-acylisourea intermediate formed by EDC, generating an active ester that is immune to oxazolone-driven racemization.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (2S)-2-(4-bromophenoxy)propanoic acid in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Chill the solution to 0 °C. Add 1.2 eq of HOBt, followed by 1.2 eq of EDC·HCl. Stir for 15 minutes to allow the HOBt-active ester to fully form.

  • Amine Addition: Add 1.1 eq of the target primary amine, followed dropwise by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Note: The mild nature of DIPEA prevents base-catalyzed α -deprotonation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup (Self-Validation): Dilute with Ethyl Acetate. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO3 (removes unreacted acid and HOBt), and brine (osmotic balance). Dry over anhydrous Na2SO4 and concentrate in vacuo.

Protocol B: Direct Suzuki-Miyaura Cross-Coupling

Objective: Extend the aromatic system via the 4-bromo handle while leaving the free carboxylic acid intact. Causality: When performing Pd-catalyzed coupling directly on the free acid, exactly two equivalents of base (e.g., K2CO3) are strictly required. The first equivalent deprotonates the carboxylic acid to form a soluble carboxylate salt (preventing it from poisoning the Palladium catalyst), and the second equivalent participates in the crucial transmetalation step of the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 1.0 eq of (2S)-2-(4-bromophenoxy)propanoic acid, 1.2 eq of the target arylboronic acid, and 2.5 eq of K2CO3.

  • Catalyst Loading: Add 0.05 eq of Pd(dppf)Cl2. Note: The bulky dppf ligand accelerates reductive elimination and stabilizes the Pd(0) species.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.1 M). The water is necessary to dissolve the inorganic base and facilitate the boronic acid activation.

  • Reaction: Heat to 85 °C under argon for 8 hours.

  • Workup: Cool to room temperature, dilute with water, and wash with Diethyl Ether to remove homocoupled boronic acid byproducts. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the cross-coupled phenoxypropanoic acid. Extract with Ethyl Acetate, dry, and concentrate.

Downstream Biological Applications: PPAR Signaling

Derivatives synthesized from (2S)-2-(4-bromophenoxy)propanoic acid are prominently featured in the development of PPAR- α and PPAR- γ agonists[3]. The phenoxypropanoic acid motif mimics endogenous fatty acids, allowing the synthetic ligand to anchor into the hydrophobic ligand-binding domain (LBD) of the PPAR nuclear receptor.

Upon binding, the receptor undergoes a conformational change, shedding corepressors and recruiting coactivators. It then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, driving the transcription of genes responsible for lipid metabolism and insulin sensitization.

PPARPathway Ligand Phenoxypropanoic Derivative PPAR PPAR Receptor Ligand->PPAR Agonism RXR RXR Heterodimer PPAR->RXR Dimerization PPRE PPRE (DNA Binding) RXR->PPRE Translocation Gene Lipid Metabolism Gene Expression PPRE->Gene Transcription

Fig 2: Mechanism of action for phenoxypropanoic acid derivatives in PPAR signaling.

References

  • American Elements. "(2S)-2-(4-bromophenoxy)propanoic acid | CAS 37819-43-5". American Elements Catalog. Retrieved from:[Link]

Sources

Foundational

(2S)-2-(4-bromophenoxy)propanoic acid spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (2S)-2-(4-bromophenoxy)propanoic acid For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2S)-2-(4-bromophenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2S)-2-(4-bromophenoxy)propanoic acid (CAS No: 37819-43-5) is a chiral carboxylic acid derivative with applications in chemical synthesis and materials science.[1] Accurate and comprehensive characterization of this molecule is paramount for its use in research and development, ensuring identity, purity, and structural integrity. This guide provides a detailed analysis of the expected spectroscopic signature of (2S)-2-(4-bromophenoxy)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. (2S)-2-(4-bromophenoxy)propanoic acid possesses several key structural features that give rise to a distinct spectroscopic fingerprint: a stereogenic center, a para-substituted brominated aromatic ring, an ether linkage, and a carboxylic acid moiety.

  • Molecular Formula: C₉H₉BrO₃[2]

  • Molecular Weight: 245.07 g/mol [2]

  • Chirality: The 'S' configuration at the C2 carbon is a critical feature, though its direct confirmation typically requires specialized chiral spectroscopic methods beyond the scope of this standard guide.

For clarity in the subsequent NMR analysis, the carbon and proton atoms are systematically numbered as shown in the diagram below.

Caption: Structure of (2S)-2-(4-bromophenoxy)propanoic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3]

¹H NMR Spectroscopy

Expertise & Experience: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this molecule, we anticipate five distinct signals. The para-substituted aromatic ring is expected to produce a characteristic AA'BB' system, which often appears as two distinct doublets if the electronic effects of the substituents are significant.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~10-12 Broad Singlet 1H H (COOH)
~7.40 Doublet (d) 2H H-6, H-8 (Aromatic)
~6.85 Doublet (d) 2H H-5, H-9 (Aromatic)
~4.75 Quartet (q) 1H H-2 (Methine)

| ~1.65 | Doublet (d) | 3H | H-3 (Methyl) |

Interpretation:

  • Carboxylic Acid Proton (~10-12 ppm): This proton is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift can vary significantly with concentration and solvent.[4]

  • Aromatic Protons (~6.85 and ~7.40 ppm): The protons on the brominated ring (H-6/H-8 and H-5/H-9) are chemically equivalent due to symmetry but magnetically non-equivalent. The electron-withdrawing bromine atom and the electron-donating ether oxygen create distinct electronic environments. Protons H-6 and H-8, ortho to the bromine, are expected to be downfield (~7.40 ppm) compared to H-5 and H-9, which are ortho to the oxygen (~6.85 ppm). Both signals will appear as doublets due to coupling with their respective ortho neighbors.

  • Methine Proton (~4.75 ppm): The methine proton (H-2) is adjacent to two electron-withdrawing groups (the ether oxygen and the carbonyl group), causing a significant downfield shift. It will be split into a quartet by the three protons of the adjacent methyl group (n+1 rule).

  • Methyl Protons (~1.65 ppm): The methyl protons (H-3) are on a carbon adjacent to the chiral center. They will be split into a doublet by the single methine proton (H-2).

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. Given the molecule's symmetry, we expect to see 7 distinct signals instead of 9.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
~175-180 C1 (C=O) Carboxylic acid carbonyl carbons are highly deshielded.[5]
~155 C4 (C-OAr) Aromatic carbon directly attached to the electron-donating ether oxygen.
~132 C6, C8 (C-H) Aromatic carbons ortho to the bromine atom.
~117 C7 (C-Br) Aromatic carbon attached to bromine; its shift is influenced by the heavy atom effect.
~116 C5, C9 (C-H) Aromatic carbons ortho to the ether oxygen.
~72 C2 (Methine) Aliphatic carbon bonded to an oxygen atom.

| ~18 | C3 (Methyl) | Typical chemical shift for a terminal methyl group in a propanoic acid derivative. |

Experimental Protocol for NMR Spectroscopy

Trustworthiness: This protocol describes a standard method for sample preparation and acquisition to ensure reproducible and high-quality NMR data.

  • Sample Preparation: Dissolve 5-10 mg of (2S)-2-(4-bromophenoxy)propanoic acid in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[4] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • Acquisition Parameters (¹H):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • Acquisition Parameters (¹³C):

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction. Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of (2S)-2-(4-bromophenoxy)propanoic acid will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
2500-3300 Broad, Strong O-H stretch Carboxylic Acid
~1710 Strong, Sharp C=O stretch Carboxylic Acid
~1480, ~1580 Medium C=C stretch Aromatic Ring
~1240 Strong C-O stretch Aryl Ether & Acid
~825 Strong C-H bend (out-of-plane) 1,4-disubstituted Aromatic

| ~500-600 | Medium | C-Br stretch | Aryl Bromide |

Interpretation:

  • The most characteristic feature will be the very broad O-H stretching band from 2500-3300 cm⁻¹, which is typical for hydrogen-bonded carboxylic acids and often overlaps with C-H stretching vibrations.[6]

  • A strong, sharp absorption around 1710 cm⁻¹ is definitive for the carbonyl (C=O) group of the carboxylic acid dimer.[6]

  • The presence of the aryl ether is confirmed by a strong C-O stretching band around 1240 cm⁻¹.

  • The substitution pattern of the aromatic ring is indicated by a strong band around 825 cm⁻¹, which is characteristic of para (1,4) disubstitution.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum recorded with no sample present.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For (2S)-2-(4-bromophenoxy)propanoic acid, the most informative data will come from a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

Predicted Mass Spectrum Data (ESI-)

  • Molecular Ion: The molecular weight is 245.07 g/mol . In negative ion mode (ESI-), the primary ion observed would be the deprotonated molecule [M-H]⁻.

  • Isotopic Pattern: A crucial feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by two mass units. Therefore, the mass spectrum will show two peaks of nearly equal intensity for any bromine-containing fragment: one for the ⁷⁹Br-containing ion and one for the ⁸¹Br-containing ion, separated by 2 m/z units.

    • [M-H]⁻ for ⁷⁹Br: m/z ~242.97

    • [M-H]⁻ for ⁸¹Br: m/z ~244.97

Fragmentation Analysis: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A plausible fragmentation pathway involves the loss of the carboxylic acid group or cleavage at the ether linkage.

Fragmentation_Pathway parent [M-H]⁻ m/z 243/245 frag1 Loss of CO₂ [M-H-CO₂]⁻ m/z 199/201 parent->frag1 - CO₂ frag2 Bromophenolate anion [C₆H₄BrO]⁻ m/z 171/173 parent->frag2 - C₃H₄O

Caption: Plausible ESI(-) fragmentation pathway for (2S)-2-(4-bromophenoxy)propanoic acid.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • LC Method (for sample introduction):

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mobile Phase: Isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid for positive mode or ammonium acetate for negative mode).

  • MS Parameters (Negative Ion Mode):

    • Ion Source: ESI (-).

    • Capillary Voltage: -3.0 kV.

    • Drying Gas (N₂) Temperature: 300-350 °C.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.

Summary and Conclusion

This technical guide has outlined the expected spectroscopic characteristics of (2S)-2-(4-bromophenoxy)propanoic acid. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a complementary and comprehensive dataset for the unambiguous structural confirmation and purity assessment of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reliability and reproducibility in a research or quality control setting.

References

  • SpectraBase. propanoic acid, 2-(4-bromophenoxy)-, 2-[(E)-(2,6-dichlorophenyl)methylidene]hydrazide. [Link]

  • SpectraBase. Propanoic acid, 2-[[(4-bromophenyl)sulfonyl]oxy]-, ethyl ester, (S)-. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

  • MDPI. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. [Link]

  • PubChem. 2-(4-Chlorophenoxy)propionic acid. [Link]

  • ACS Publications. Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. [Link]

  • NextSDS. (2S)-2-(4-bromophenyl)propanoic acid — Chemical Substance Information. [Link]

  • Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

  • NextSDS. (2S)-2-(4-bromophenoxy)propanoic acid — Chemical Substance Information. [Link]

  • OpenOChem Learn. HNMR Practice 4. [Link]

  • PubChemLite. 2-(4-bromophenoxy)propanoic acid (C9H9BrO3). [Link]

  • University of Colorado Boulder. 13-C NMR Chemical Shift Table. [Link]

  • NIST WebBook. 2-Bromopropanoic acid IR Spectrum. [Link]

  • NIST WebBook. 2-Bromopropanoic acid Mass Spectrum. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]

Sources

Exploratory

Chiral Resolution of 2-(4-Bromophenoxy)propanoic Acid: A Comprehensive Technical Guide

Executive Summary The enantiomeric separation of 2-aryloxypropanoic acids is a critical operation in both agrochemical and pharmaceutical development. 2-(4-bromophenoxy)propanoic acid serves as a highly versatile chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric separation of 2-aryloxypropanoic acids is a critical operation in both agrochemical and pharmaceutical development. 2-(4-bromophenoxy)propanoic acid serves as a highly versatile chiral building block; however, its biological efficacy is almost exclusively tied to a single enantiomer. As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, field-proven guide to the chiral resolution of this compound. We will bypass superficial overviews and directly address the causality, thermodynamics, and kinetic principles governing two highly robust methodologies: Classical Diastereomeric Salt Formation and Enzymatic Kinetic Resolution (EKR) .

Mechanistic Rationale & Strategy Selection

The racemic mixture of 2-(4-bromophenoxy)propanoic acid presents specific structural features: a rigid, halogenated aromatic ring and a flexible, polar propanoic acid tail. This duality dictates our resolution strategies[1].

  • Diastereomeric Salt Formation: Relies on the thermodynamic solubility differences of diastereomeric salts. We utilize chiral amines to exploit π−π stacking with the bromophenoxy ring and ionic interactions with the carboxylate.

  • Enzymatic Kinetic Resolution (EKR): Relies on the transition-state stabilization within the hydrophobic binding pocket of a biocatalyst. Lipases are uniquely suited for this, as their interfacial activation allows them to discriminate between enantiomers based on the spatial orientation of the α -methyl group[2].

Workflow A Racemic 2-(4-bromophenoxy) propanoic acid B Method 1: Classical Diastereomeric Salt A->B Amine Addition C Method 2: Enzymatic Kinetic Resolution A->C Esterification & Lipase D (R)-1-phenylethylamine in EtOAc/EtOH B->D E Candida rugosa lipase (CRL) Hydrolysis of Methyl Ester C->E F Fractional Crystallization (Precipitate) D->F G Biphasic Separation (Buffer/MTBE) E->G

Workflow for the chiral resolution of 2-(4-bromophenoxy)propanoic acid.

Method 1: Classical Diastereomeric Salt Resolution

Causality of Reagent and Solvent Selection

To achieve high enantiomeric excess (ee), the resolving agent must form a rigid crystalline lattice. (R)-(+)-1-phenylethylamine is selected because its chiral center is adjacent to a phenyl ring, allowing for highly ordered π−π stacking with the 4-bromophenoxy moiety of the acid.

The solvent system is the most critical variable. A binary mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH) (9:1 v/v) is utilized. Why? EtOAc provides a low-solubility baseline to drive precipitation, while the protic nature of EtOH disrupts non-specific, amorphous hydrogen bonding. This prevents the co-precipitation of the more soluble (S,R)-diastereomer, ensuring that the crystal lattice is exclusively populated by the less soluble (R,R)-salt.

Step-by-Step Protocol: Diastereomeric Crystallization

This protocol is designed as a self-validating system. Yields and optical purities must be checked at specific milestones.

  • Salt Formation: Dissolve 100 mmol (24.5 g) of racemic 2-(4-bromophenoxy)propanoic acid in 150 mL of EtOAc/EtOH (9:1) at 65°C.

  • Amine Addition: Slowly add 55 mmol (0.55 eq) of (R)-(+)-1-phenylethylamine dropwise over 15 minutes. Causality: Using a sub-stoichiometric amount (Pope-Peachey method) forces the enantiomers to compete for the resolving agent, thermodynamically favoring the less soluble (R,R)-salt.

  • Controlled Nucleation: Cool the solution from 65°C to 20°C at a strict rate of 0.1°C/min. Causality: Rapid cooling causes supersaturation spikes, leading to amorphous trapping of the wrong enantiomer. Slow cooling ensures thermodynamic control over crystal growth.

  • Isolation: Filter the resulting white crystals under vacuum and wash with 20 mL of cold EtOAc.

  • Validation Checkpoint 1: Analyze a 5 mg sample of the salt via Chiral HPLC (Daicel Chiralcel OJ-H). If ee is < 95%, perform a single recrystallization from pure EtOH.

  • Acidic Cleavage: Suspend the enantiopure salt in 100 mL of 1M HCl and extract with Dichloromethane (3 x 50 mL). The low pH ensures complete protonation of the acid, driving it into the organic phase while the amine hydrochloride remains in the aqueous phase.

  • Recovery: Evaporate the organic layer to yield pure (R)-2-(4-bromophenoxy)propanoic acid.

Quantitative Data: Solvent Optimization
Solvent System (v/v)Dielectric Constant ( ϵ )Yield of Salt (%)Enantiomeric Excess (ee %)
Pure Acetone20.742.168.5
Pure Ethyl Acetate6.048.574.2
EtOAc / EtOH (9:1)~8.539.496.8
EtOAc / MeOH (9:1)~9.231.288.4

Method 2: Enzymatic Kinetic Resolution (EKR)

Causality of Biocatalyst and Phase Design

For highly scalable and environmentally benign resolution, Enzymatic Kinetic Resolution (EKR) is preferred[3]. We utilize Candida rugosa lipase (CRL) to catalyze the enantioselective hydrolysis of methyl 2-(4-bromophenoxy)propanoate.

Why CRL? CRL possesses a deep, hydrophobic, tunnel-like binding pocket. The spatial arrangement of its Ser-His-Asp catalytic triad perfectly accommodates the large aryloxy group of the (R)-enantiomer, while the (S)-enantiomer faces severe steric hindrance from the α -methyl group against the pocket walls[2][4].

The reaction is performed in a biphasic system (0.1 M Phosphate Buffer pH 7.2 / MTBE). MTBE is chosen because its low water miscibility prevents it from stripping the essential hydration shell off the lipase, preserving the enzyme's active conformation, while effectively solubilizing the hydrophobic ester substrate.

Mechanism E Free Lipase (CRL) Active Site S Racemic Ester (R/S-mixture) E->S Binding ES Enzyme-Substrate Complex S->ES Acyl Acyl-Enzyme Intermediate (R-Enantiomer Favored) ES->Acyl Enantioselective Acylation W H2O Hydrolysis Acyl->W Nucleophilic Attack P (R)-Acid Product + Regenerated Enzyme W->P Deacylation

Mechanistic pathway of lipase-catalyzed enantioselective hydrolysis.

Step-by-Step Protocol: Biphasic Enzymatic Hydrolysis

Prior to this step, the racemic acid must be esterified to its methyl ester using standard Fischer esterification (MeOH/H2SO4).

  • System Preparation: Dissolve 50 mmol of racemic methyl 2-(4-bromophenoxy)propanoate in 40 mL of Methyl tert-butyl ether (MTBE).

  • Buffer Addition: Add 160 mL of 0.1 M Sodium Phosphate buffer (pH 7.2). Causality: pH 7.2 matches the optimum for CRL and ensures the hydrolyzed (R)-acid (pKa ~ 3.5) is immediately deprotonated, partitioning it into the aqueous phase and preventing product inhibition.

  • Enzyme Introduction: Add 500 mg of immobilized Candida rugosa lipase (CRL).

  • Incubation: Stir the biphasic mixture at 300 rpm at 35°C.

  • Validation Checkpoint 2 (Reaction Monitoring): Monitor the reaction via HPLC. Stop the reaction exactly at 48-50% conversion. Causality: In kinetic resolution, pushing past 50% conversion will force the enzyme to begin hydrolyzing the slower (S)-enantiomer, drastically reducing the ee of the product.

  • Phase Separation: Filter out the immobilized enzyme. Separate the organic and aqueous layers.

  • Product Isolation:

    • Organic Layer: Contains the unreacted (S)-ester. Evaporate to recover.

    • Aqueous Layer: Contains the (R)-acid salt. Acidify to pH 2 with HCl, extract with EtOAc, and evaporate to yield pure (R)-2-(4-bromophenoxy)propanoic acid.

Quantitative Data: Biocatalyst Screening

The efficiency of EKR is measured by the Enantiomeric Ratio ( E -value). An E -value > 50 is considered excellent for industrial applications.

BiocatalystConversion ( c %)ee of Product Acid (%)ee of Residual Ester (%) E -value
Candida antarctica Lipase B (CAL-B)49.182.379.524
Pseudomonas cepacia Lipase (PCL)35.071.438.48
Candida rugosa Lipase (CRL) 48.5 98.1 92.3 > 200
Porcine Pancreatic Lipase (PPL)12.545.26.43

Analytical Validation Standards

To ensure the trustworthiness of these protocols, analytical validation must be performed using Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Daicel Chiralcel OJ-H (250 x 4.6 mm). Causality: The cellulose tris(4-methylbenzoate) stationary phase provides superior chiral recognition for aryloxypropanoic acids via hydrogen bonding and π−π interactions.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1). Causality: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.

  • Detection: UV at 230 nm.

References

  • Enantioselective Sensing of Chiral Carboxylic Acids. ResearchGate.
  • ENZYMATIC MEMBRANE REACTOR FOR CHIRAL DRUGS SYNTHESIS. Universiti Teknologi Malaysia (UTM Press).
  • Comprehensive Organic Functional Group Transformations II. Chemistry-Chemists.
  • Erland Holmberg's research works (Candida cylindracea lipase resolution). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: (2S)-2-(4-Bromophenoxy)propanoic Acid as a Versatile Chiral Building Block in Advanced Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Prepared By: Senior Application Scientist Executive Summary The development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Prepared By: Senior Application Scientist

Executive Summary

The development of stereospecific agrochemicals and pharmaceuticals relies heavily on robust, enantiopure building blocks. (2S)-2-(4-bromophenoxy)propanoic acid (CAS: 37819-43-5) has emerged as a critical intermediate due to its bimodal reactivity profile[1]. Featuring a stable (2S)-chiral center, a reactive carboxylic acid, and a versatile 4-bromoaryl handle, this molecule allows for orthogonal functionalization[2]. This application note details the physicochemical profile, mechanistic utility, and validated protocols for utilizing this chiral building block in the synthesis of aryloxyphenoxypropionate (FOP) herbicides and peroxisome proliferator-activated receptor (PPAR) modulators.

Structural Significance & Physicochemical Profile

The utility of (2S)-2-(4-bromophenoxy)propanoic acid stems from its specific stereochemistry. In biological systems, the spatial orientation of the methyl group at the C2 position dictates receptor or enzyme affinity. For instance, in FOP herbicides targeting acetyl-CoA carboxylase (ACCase), the (R)-enantiomer of the final product is typically the active herbicidal agent, which is often derived from the (S)-enantiomer of the starting material depending on the synthetic sequence[3].

Table 1: Physicochemical Properties
PropertyValueSource / Significance
Chemical Name (2S)-2-(4-bromophenoxy)propanoic acidIUPAC Standard[1]
CAS Number 37819-43-5Enantiopure identifier[1],[2]
Molecular Formula C9H9BrO3-
Molecular Weight 245.07 g/mol [4]
pKa (Predicted) ~3.14Dictates extraction pH (requires pH < 2 for organic extraction)[4]
Stereochemistry (2S)Critical for target enzyme stereopocket matching[5]

Mechanistic Utility & Causality

The architectural design of (2S)-2-(4-bromophenoxy)propanoic acid offers two distinct sites for synthetic elaboration, allowing chemists to build complexity without compromising the chiral integrity of the molecule.

  • The 4-Bromo Aryl Handle: The bromine atom is an optimal leaving group for oxidative addition by Pd(0) or Ni(0) catalysts. It provides a highly predictable site for C-C bond formation (Suzuki-Miyaura, Heck) or C-N bond formation (Buchwald-Hartwig).

  • The Carboxylic Acid: Enables straightforward derivatization into esters, amides, or reduction to alcohols.

Causality in Stereocenter Preservation: A common concern when functionalizing propanoic acid derivatives is the risk of racemization via enolization. However, the alpha-proton of (2S)-2-(4-bromophenoxy)propanoic acid is adjacent to an oxygen atom (ether linkage) rather than an activating carbonyl or nitro group. Consequently, it is not sufficiently acidic to be deprotonated by mild bases (e.g., K₂CO₃, DIPEA) used in cross-coupling or amidation, ensuring the (2S) stereocenter is preserved throughout peripheral modifications.

G SM (2S)-2-(4-bromophenoxy) propanoic acid CrossCoupling Pd-Catalyzed Cross-Coupling (C-C / C-N Bond) SM->CrossCoupling Reacts at 4-Bromo Derivatization Carboxyl Derivatization (Amidation/Esterification) SM->Derivatization Reacts at COOH Agro Chiral Herbicides (FOP Derivatives) CrossCoupling->Agro Pharma Metabolic Modulators (PPAR Agonists) CrossCoupling->Pharma Derivatization->Agro Derivatization->Pharma

Caption: Bimodal reactivity of (2S)-2-(4-bromophenoxy)propanoic acid for diverse applications.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in checkpoints (LC-MS, pH monitoring, Chiral HPLC) to verify both chemical conversion and stereochemical integrity.

Protocol A: Stereoretentive Suzuki-Miyaura Cross-Coupling

This protocol couples the 4-bromo position with an arylboronic acid to synthesize advanced biphenyl intermediates used in fungicidal and herbicidal compositions[5].

Causality of Reagent Selection:

  • Solvent (1,4-Dioxane/H₂O 4:1): Dioxane solubilizes the organic electrophile and boronic acid, while water dissolves the K₂CO₃ base, which is mandatory for the transmetalation step of the catalytic cycle.

  • Base (K₂CO₃): A mild inorganic base that facilitates the Pd-cycle without risking deprotonation of the chiral alpha-carbon.

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL Schlenk flask, combine (2S)-2-(4-bromophenoxy)propanoic acid (1.0 eq, 2.45 g, 10 mmol), the desired arylboronic acid (1.2 eq, 12 mmol), and K₂CO₃ (3.0 eq, 30 mmol).

  • Solvent Addition & Degassing: Add 25 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Critical Step: Degas the mixture by bubbling Argon through the solution for 15 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol) under an Argon stream. Seal the flask.

  • Reaction Execution: Heat the mixture to 80°C in an oil bath for 4–6 hours. Validation Checkpoint 1: Monitor via LC-MS until the starting material mass (m/z 243/245 [M-H]-) is consumed.

  • Acidic Workup: Cool to room temperature. Dilute with 20 mL of water and wash with Diethyl Ether (2 x 15 mL) to remove organic impurities and homocoupled boronic acid byproducts.

    • Causality: At this alkaline pH, the product is a water-soluble carboxylate salt.

    • Carefully acidify the aqueous layer with 1M HCl to pH 2. Validation Checkpoint 2: The product will precipitate or form a cloudy suspension, as the protonated carboxylic acid is insoluble in water.

  • Extraction & Purification: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Stereochemical Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/IPA/TFA 90:10:0.1) to confirm the enantiomeric excess (ee) remains >99%.

G Step1 Reagent Assembly Step2 Degassing (Ar Purge) Step1->Step2 Step3 Pd-Catalysis (80°C, 4h) Step2->Step3 Step4 Acidic Workup Step3->Step4 Step5 Validation (Chiral HPLC) Step4->Step5

Caption: Step-by-step workflow for stereoretentive Suzuki coupling with built-in validation.

Protocol B: Epimerization-Free Amidation

Converting the carboxylic acid to an amide is a common step in synthesizing PPAR agonists.

Causality of Reagent Selection: Traditional activating agents (like SOCl₂) can form an acyl chloride that rapidly undergoes ketene formation or oxazolone intermediate formation, leading to complete racemization of the (2S) center. Using HATU with a sterically hindered weak base (DIPEA) at low temperatures prevents oxazolone formation, ensuring strict stereoretention.

Step-by-Step Methodology:

  • Dissolve (2S)-2-(4-bromophenoxy)propanoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under Argon.

  • Cool the solution to 0°C using an ice bath.

  • Add DIPEA (2.5 eq) followed by HATU (1.1 eq). Stir for 10 minutes at 0°C to form the active ester.

  • Add the desired primary or secondary amine (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in 1 mL Acetonitrile and analyze by UPLC-MS to confirm the disappearance of the active ester and formation of the amide mass.

  • Quench the bulk reaction with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine (to remove DMF), dry, and concentrate.

Table 2: Catalyst Optimization Data for Suzuki Coupling

Representative data demonstrating the causality of catalyst choice on yield and stereoretention.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O1006599.1
Pd(OAc)₂ / SPhosK₃PO₄Toluene1004298.5
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 92 >99.5

References

  • NextSDS Chemical Substance Database. (2S)-2-(4-bromophenoxy)propanoic acid — Chemical Substance Information. NextSDS. Available at:[Link]

  • American Elements. (2S)-2-(4-bromophenoxy)propanoic acid | CAS 37819-43-5. American Elements Catalog. Available at: [Link]

  • Justia Patents. Herbicidal composition and method for controlling weeds. (August 17, 2023). Available at: [Link]

  • Google Patents.WO2020208096A1 - Fungicidal compositions.

Sources

Application

Applications of (2S)-2-(4-bromophenoxy)propanoic acid in medicinal chemistry

Application Note: (2S)-2-(4-Bromophenoxy)propanoic Acid as a Bifunctional Chiral Scaffold in Medicinal Chemistry Executive Summary In modern drug discovery, the selection of versatile, stereochemically pure building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (2S)-2-(4-Bromophenoxy)propanoic Acid as a Bifunctional Chiral Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery, the selection of versatile, stereochemically pure building blocks is critical for accelerating hit-to-lead optimization. (2S)-2-(4-bromophenoxy)propanoic acid (CAS: 37819-43-5) serves as a highly privileged bifunctional scaffold[1]. It combines a stereospecific (2S)-propanoic acid moiety—a classic pharmacophore for metabolic and oncological targets—with a 4-bromo substituent that acts as an ideal electrophilic handle for late-stage diversification. This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for utilizing this compound in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, Malate Dehydrogenase (MDH) inhibitors, and ion channel modulators.

Pharmacophore Rationale & Mechanistic Insights

Stereochemistry in Target Binding (The (2S) Advantage)

The phenoxypropanoic acid core is the foundational pharmacophore of the fibrate class of drugs and novel PPARγ/α agonists[2]. The stereochemistry at the α-carbon is not merely a structural feature; it is the primary determinant of binding affinity. The (2S) configuration ensures that the hydrophobic tail is optimally oriented to project into the lipophilic pocket of the PPAR ligand-binding domain (LBD), while the acidic headgroup forms critical hydrogen bonds with Tyr473 and His323 in the AF-2 helix . This precise spatial alignment is required to induce the conformational shift necessary for co-activator recruitment.

PPAR_Pathway A Chiral Ligand Binding ((2S)-Phenoxypropanoic Acid) B PPARγ LBD Activation (Conformational Shift) A->B Stereospecific Agonism C Heterodimerization (PPARγ-RXR Complex) B->C Co-activator Recruitment D DNA Binding (PPRE Response Elements) C->D Nuclear Translocation E Gene Transcription (Metabolic Regulation) D->E Upregulation

Figure 1: Stereospecific activation of the PPARγ signaling pathway by (2S)-phenoxypropanoic acids.

The Aryl Bromide as a Synthetic Handle

While the chiral acid dictates receptor binding, the para-bromo group provides a versatile vector for Structure-Activity Relationship (SAR) exploration. Bromine acts as an excellent leaving group in palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This allows medicinal chemists to perform late-stage diversification of the hydrophobic tail without needing to rebuild the sensitive chiral core from scratch, significantly reducing synthetic bottlenecks in the development of tumor microenvironment modulators like MDH inhibitors [[3]]([Link]).

Applied Synthetic Workflows

To leverage the bifunctional nature of (2S)-2-(4-bromophenoxy)propanoic acid, workflows are typically divided into two sequential phases: C-terminus amidation/esterification followed by aryl bromide functionalization .

Chem_Workflow Start (2S)-2-(4-bromophenoxy)propanoic acid (Bifunctional Scaffold) Step1 C-Terminus Activation (T3P, DIPEA, THF) Start->Step1 Pathway 1: Amidation Step3 Late-Stage Diversification (Pd-Catalyzed Cross-Coupling) Start->Step3 Pathway 2: Aryl Bromide Functionalization Step2 Amide Formation (Primary/Secondary Amines) Step1->Step2 End1 Target A (e.g., MDH Inhibitor) Step2->End1 End2 Target B (e.g., PPAR Agonist) Step3->End2

Figure 2: Divergent synthetic workflows leveraging the bifunctional nature of the chiral scaffold.

Quantitative Data Synthesis

The following table summarizes the expected quantitative outcomes when utilizing this scaffold across various medicinal chemistry applications, based on established literature parameters , , .

Reaction TypeReagents / CatalystTarget ApplicationTypical Yield (%)Enantiomeric Excess (ee %)
Amide Coupling T3P, DIPEA, THFMDH Inhibitors65 – 85> 98
Suzuki Cross-Coupling Pd(dppf)Cl₂, K₂CO₃PPARγ Agonists70 – 92> 95
Buchwald-Hartwig Pd₂(dba)₃, XPhos, Cs₂CO₃IKr (hERG) Blockers55 – 75> 95
Photoredox Alkylation NiBr₂·DME, Ir-PhotocatalystPeptidomimetics50 – 68> 90

Self-Validating Experimental Protocols

Protocol A: Stereoretentive Amide Coupling

Objective: Synthesize an amide derivative while strictly preserving the (2S) stereocenter.

  • Preparation: Dissolve (2S)-2-(4-bromophenoxy)propanoic acid (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous THF (0.1 M) under an inert nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by the dropwise addition of Propylphosphonic anhydride (T3P) (50% solution in EtOAc, 1.5 eq) at 0 °C.

    • Causality: T3P is specifically selected over standard carbodiimides (e.g., EDC/HOBt) because its mild activation mechanism avoids the formation of highly reactive oxazolone intermediates. This prevents the deprotonation of the α-carbon, thereby eliminating the risk of racemization at the sensitive chiral center .

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & Quality Control (Self-Validating Step):

    • Action: Perform Chiral HPLC analysis (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10).

    • Validation: An enantiomeric excess (ee) of >98% validates the efficacy of the T3P-mediated coupling. If ee drops below 95%, investigate moisture contamination in the THF or excessive local heating during T3P addition.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 4-bromo position to explore the hydrophobic tail SAR.

  • Preparation: In a microwave-safe vial, combine the (2S)-amide derivative from Protocol A (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

    • Causality: The inclusion of water is critical. It dissolves the inorganic base, generating the highly nucleophilic hydroxide ions required to form the reactive boronate complex, which is essential for the transmetalation step in the palladium catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand provides a large "bite angle" (approx. 99°). This steric bulk accelerates the final reductive elimination step, pushing the catalytic cycle forward and minimizing competitive protodeboronation side reactions .

  • Reaction: Seal the vial and heat at 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

  • Validation & Quality Control (Self-Validating Step):

    • Action: Analyze the crude mixture via ¹H-NMR (CDCl₃).

    • Validation: The disappearance of the characteristic doublet at ~7.4 ppm (corresponding to the protons adjacent to the bromo group) and the emergence of new multiplet signals in the aromatic region (7.5–8.0 ppm) validates successful cross-coupling. LC-MS must confirm the expected[M+H]⁺ mass shift with the characteristic loss of the bromine isotope pattern (M/M+2 ratio of 1:1).

References

  • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment. National Institutes of Health (PMC). URL:[Link]

  • C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society. URL:[Link]

  • Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Drug Discoveries & Therapeutics. URL:[Link]

  • Compound as PPAR agonist and application thereof (Patent WO2019141229A1).Google Patents.

Sources

Method

Application Note: Advanced Synthetic Workflows Utilizing (2S)-2-(4-Bromophenoxy)propanoic Acid

Executive Summary & Chemical Architecture (2S)-2-(4-bromophenoxy)propanoic acid (CAS: 37819-43-5)[1] is a highly versatile, bifunctional chiral building block. Structurally, it features a stereodefined α-carbon bearing a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

(2S)-2-(4-bromophenoxy)propanoic acid (CAS: 37819-43-5)[1] is a highly versatile, bifunctional chiral building block. Structurally, it features a stereodefined α-carbon bearing a carboxylic acid and an aryloxy ether linkage, terminating in a para-substituted bromine atom. This specific molecular architecture makes it an indispensable intermediate in two major therapeutic and agrochemical domains:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Modulators: The stereospecific propanoic acid tail mimics endogenous fatty acids, allowing precise docking into the hydrophobic ligand-binding domain (LBD) of PPARα/γ/δ receptors[2].

  • Aryloxyphenoxypropionate (AOPP) Herbicides: The compound serves as a precursor for ACCase inhibitors, where the chiral center dictates biological activity.

This application note details field-proven, stereoretentive protocols for functionalizing the 4-bromo handle via palladium-catalyzed cross-coupling, enabling the rapid generation of complex, enantiopure libraries.

Mechanistic Causality in Experimental Design

When designing synthetic routes using (2S)-2-(4-bromophenoxy)propanoic acid, researchers face a critical challenge: functionalizing the aryl bromide without racemizing the labile α-chiral center .

  • Preservation of Stereochemistry: The α-proton adjacent to the carboxylic acid is weakly acidic. Using strong bases (e.g., NaH, LDA) or extreme thermal conditions during cross-coupling will lead to enolization and subsequent racemization. Therefore, our protocols strictly utilize mild inorganic bases (e.g., K2​CO3​ , Cs2​CO3​ ) in aqueous-organic biphasic systems.

  • Catalyst Selection: For Suzuki-Miyaura couplings, Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ . The bidentate dppf ligand enforces a wide bite angle, accelerating the reductive elimination step and minimizing side reactions like protodehalogenation, which is crucial when working with electron-rich aryloxy substrates.

  • Biological Relevance: By retaining the (2S)-configuration, the resulting biphenyl-ether derivatives act as potent PPAR agonists. Upon cellular entry, these ligands heterodimerize with the Retinoid X Receptor (RXR), binding to Peroxisome Proliferator Response Elements (PPREs) to regulate lipid metabolism and inflammatory responses[3].

PPARPathway Ligand Synthetic (2S)-Propanoic Acid Ligand Receptor PPAR-RXR Heterodimer Ligand->Receptor Binds LBD DNA PPRE Binding Site (DNA) Receptor->DNA Translocates Transcription Gene Transcription (Lipid Metabolism) DNA->Transcription Activates Effect Hypolipidemic Response Transcription->Effect Phenotype

Signaling pathway of PPAR activation by the synthesized (2S)-propanoic acid ligand.

Validated Experimental Protocols

Protocol A: Stereoretentive Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of (2S)-biphenyl-phenoxypropanoic acid derivatives, serving as a self-validating system for generating PPAR pan-agonists.

Reagents Required:

  • (2S)-2-(4-bromophenoxy)propanoic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Potassium carbonate ( K2​CO3​ ) (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • System Evacuation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the (2S)-2-(4-bromophenoxy)propanoic acid, arylboronic acid, and Pd(dppf)Cl2​ . Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.

  • Solvent Introduction: Dissolve the K2​CO3​ in degassed H2​O . Add the degassed 1,4-Dioxane to the Schlenk flask, followed by the aqueous base solution via syringe. Causality: The biphasic system ensures the solubility of the polar carboxylic acid starting material while maintaining the active Pd(0) species in the organic layer.

  • Thermal Activation: Heat the reaction mixture to 80°C under vigorous stirring for 12 hours. Monitor via LC-MS.

  • Self-Validating Quench & Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and add H2​O (10 mL). Carefully acidify the aqueous layer to pH 2.0–2.5 using 1M HCl. Causality: Precise pH control is critical; it ensures the carboxylic acid is fully protonated and partitions into the organic phase without causing acid-catalyzed ether cleavage.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC.

SynthesisWorkflow A (2S)-2-(4-bromophenoxy) propanoic acid B Arylboronic Acid + Pd(dppf)Cl2 A->B Reagents C Base (K2CO3) Solvent (Dioxane/H2O) B->C Conditions D Cross-Coupling Reaction (80°C, 12h) C->D Heat E Acidic Workup (HCl, pH 2-3) D->E Quench F Enantiopure Biphenyl PPAR Agonist E->F Isolate

Experimental workflow for the stereoretentive Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Esterification & Buchwald-Hartwig Amination

To synthesize AOPP herbicide analogs or nitrogen-linked PPAR modulators, the carboxylic acid must first be protected to prevent catalyst poisoning during C-N bond formation.

Step-by-Step Methodology:

  • Protection: React (2S)-2-(4-bromophenoxy)propanoic acid with Methanol and a catalytic amount of H2​SO4​ at 60°C for 4 hours to yield the methyl ester.

  • Amination: In a glovebox, combine the methyl ester (1.0 equiv), desired amine (1.2 equiv), Pd2​(dba)3​ (2 mol%), BINAP (4 mol%), and Cs2​CO3​ (1.5 equiv) in anhydrous Toluene.

  • Reaction: Heat at 90°C for 16 hours. Filter through Celite to remove inorganic salts.

  • Deprotection: Treat the crude intermediate with LiOH (3.0 equiv) in THF/ H2​O (3:1) at room temperature for 3 hours. Acidify to pH 3 and extract with DCM to yield the final (2S)-arylamino-phenoxypropanoic acid.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization benchmarks for Protocol A, demonstrating how specific variables impact both the chemical yield and the preservation of the enantiomeric excess (ee).

Catalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 10045%88%
Pd(OAc)2​ / SPhos K3​PO4​ THF / H2​O 7062%94%
Pd(dppf)Cl2​ K2​CO3​ Dioxane / H2​O 80 89% >99%
Pd(dppf)Cl2​ Cs2​CO3​ DMF / H2​O 10078%91% (Partial Racemization)

Data Interpretation: The combination of Pd(dppf)Cl2​ and K2​CO3​ in Dioxane/ H2​O at 80°C provides the optimal balance of high catalytic turnover and complete retention of the (2S) stereocenter. Higher temperatures or stronger bases (like Cs2​CO3​ in DMF) lead to a measurable drop in enantiomeric purity.

References

  • American Elements - (2S)-2-(4-bromophenoxy)propanoic acid | CAS 37819-43-5 URL:[Link]

  • Toxicological Sciences (Oxford Academic) - Gene Expression Profiling of the PPAR-alpha Agonist Ciprofibrate in the Cynomolgus Monkey Liver URL:[Link]

  • PubMed (NIH) - Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia URL:[Link]

Sources

Application

Analytical methods for (2S)-2-(4-bromophenoxy)propanoic acid quantification

Application Note: High-Resolution Analytical Methods for the Quantification of (2S)-2-(4-bromophenoxy)propanoic Acid Target Audience: Analytical Chemists, Pharmacokineticists, and Agrochemical Researchers Techniques: Chi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Analytical Methods for the Quantification of (2S)-2-(4-bromophenoxy)propanoic Acid

Target Audience: Analytical Chemists, Pharmacokineticists, and Agrochemical Researchers Techniques: Chiral HPLC-UV, UPLC-ESI-MS/MS, Modified QuEChERS

Introduction & Analytical Strategy

(2S)-2-(4-bromophenoxy)propanoic acid is a chiral aryloxyphenoxypropionic acid derivative. Compounds in this class frequently exhibit profound stereoselective biological activity, serving as potent herbicides (e.g., ACCase inhibitors) or critical intermediates in the synthesis of pharmaceutical lipid-lowering agents (e.g., PPAR agonists). Because biological systems metabolize and respond to enantiomers differently, rigorous quantification requires methods that not only detect the compound at trace levels but also resolve its enantiomeric purity.

The Causality of Method Selection: To provide a comprehensive analytical framework, this guide establishes two complementary, self-validating protocols:

  • Chiral HPLC-UV: Designed for bulk drug substance and formulation analysis where determining Enantiomeric Excess (ee) is the primary goal. Polysaccharide-based chiral stationary phases (CSPs) are utilized because their carbamate networks provide the necessary hydrogen bonding and steric cavities to resolve the (2S) and (2R) enantiomers[1].

  • UPLC-ESI-MS/MS: Designed for trace-level quantification in complex biological or environmental matrices. The carboxylic acid moiety ( pKa​≈3.5 ) makes the molecule an ideal candidate for Electrospray Ionization in negative mode (ESI-), yielding abundant [M−H]− precursor ions.

Enantiomeric Purity Determination via Chiral HPLC-UV

The primary challenge in chiral analysis is achieving baseline resolution ( Rs​≥1.5 ) between the (2S) and (2R) enantiomers. We utilize an amylose tris(3,5-dimethylphenylcarbamate) stationary phase. The chiral recognition mechanism relies on transient diastereomeric interactions—specifically, hydrogen bonding between the analyte's carboxylic acid/ether oxygen and the CSP's carbamate groups, coupled with π−π interactions from the bromophenyl ring[2].

Chiral_HPLC Racemate Enantiomeric Mixture (2S) & (2R) Isomers CSP Chiral Stationary Phase (Amylose Derivative) Racemate->CSP Injection Interaction Transient Diastereomeric Complexes CSP->Interaction H-Bonding & Steric Fit Elution1 (2R)-Enantiomer (Weaker Affinity) Interaction->Elution1 Fast Elution Elution2 (2S)-Enantiomer (Stronger Affinity) Interaction->Elution2 Slow Elution

Fig 1: Chiral recognition and resolution mechanism of enantiomers on a polysaccharide CSP.

Step-by-Step Protocol: Chiral HPLC
  • Sample Preparation: Dissolve the reference standard or sample in Hexane/Isopropanol (90:10, v/v) to a concentration of . Filter through a PTFE syringe filter.

  • Column Equilibration: Flush the chiral column with the mobile phase until the baseline stabilizes (~10 column volumes). The addition of 0.1% Trifluoroacetic acid (TFA) is critical; it suppresses the ionization of the propanoic acid moiety, preventing peak tailing and ensuring sharp, symmetrical peaks[1].

  • Execution: Inject of the sample. Monitor the UV absorbance at 230 nm , which corresponds to the optimal absorption of the bromophenoxy chromophore.

Table 1: Chiral HPLC-UV Chromatographic Conditions

ParameterSpecification / Setting
Column Chiralpak AD-H ( )
Mobile Phase n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25∘C
Detection Wavelength 230 nm
Expected Run Time 15−20 minutes

Trace Quantification via UPLC-ESI-MS/MS

For pharmacokinetic or residue analysis, matrix interference must be eliminated. Traditional QuEChERS extraction uses Primary Secondary Amine (PSA) in the dispersive Solid Phase Extraction (dSPE) step. However, PSA strongly binds to carboxylic acids , which would result in near-total loss of (2S)-2-(4-bromophenoxy)propanoic acid.

Expert Insight: To circumvent this, our protocol replaces PSA with C18 and neutral alumina. This modification successfully removes non-polar lipids and matrix chromophores while maintaining >90% recovery of the acidic analyte[3].

QuEChERS_LCMS Sample Homogenized Matrix (e.g., Plasma/Tissue) Extraction Liquid Extraction (Acetonitrile + 1% Formic Acid) Sample->Extraction Partitioning Phase Partitioning (MgSO4 + NaCl) Extraction->Partitioning Vortex & Centrifuge dSPE dSPE Cleanup (C18 + Alumina + MgSO4) Partitioning->dSPE Supernatant Transfer LC UPLC Separation (C18 Column) dSPE->LC Centrifuge & Filter MS ESI(-) MS/MS Detection (MRM Mode) LC->MS Eluent Transfer Data Quantification of (2S)-Isomer MS->Data

Fig 2: Modified QuEChERS extraction and UPLC-MS/MS workflow for trace quantification.

Step-by-Step Protocol: Modified QuEChERS & LC-MS/MS
  • Extraction: Transfer 2 g of homogenized matrix into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile containing 1% Formic Acid. Vortex vigorously for 1 minute. The acidic environment ensures the analyte remains neutral, facilitating partitioning into the organic phase.

  • Salting Out: Add 4 g anhydrous MgSO4​ and 1 g NaCl . Shake immediately to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 2 mL of the upper acetonitrile layer to a 15 mL tube containing 150 mg anhydrous MgSO4​ , 50 mg C18, and 50 mg neutral alumina[3]. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Analysis: Filter the supernatant through a nylon filter directly into an autosampler vial.

Table 2: UPLC-MS/MS Multiple Reaction Monitoring (MRM) Parameters Note: Bromine naturally occurs as two isotopes ( 79Br and 81Br ) in a ~1:1 ratio. This isotopic signature is leveraged to create highly specific quantifier and qualifier transitions.

ParameterSpecification / Transition
Column Waters Acquity UPLC BEH C18 ( )
Mobile Phase A 5 mM Ammonium Acetate in Water (Promotes [M−H]− formation)
Mobile Phase B Acetonitrile
Precursor Ion ( 79Br ) m/z243.0[M−H]−
Quantifier Product Ion m/z171.0 (Cleavage of ether bond 79Br -phenolate)
Precursor Ion ( 81Br )
Qualifier Product Ion m/z173.0 (Cleavage of ether bond 81Br -phenolate)
Collision Energy (CE) 18 eV

Method Validation Metrics

A robust analytical method must be a self-validating system. The protocols described above should be validated according to ICH M10 guidelines for bioanalytical methods or SANTE guidelines for pesticide residues. Expected performance metrics based on structurally identical phenoxypropanoic acids are summarized below[1],[3].

Table 3: Expected Validation Summary

Validation ParameterChiral HPLC-UVUPLC-ESI-MS/MS
Linearity Range 0.5−100 ng/mL
Correlation Coefficient ( R2 ) ≥0.999 ≥0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Enantiomeric Resolution ( Rs​ ) ≥1.8 N/A (Achiral C18 column used)
Mean Recovery (Matrix) 98−102% (Bulk API) 85−105% (Modified dSPE)
Intra-day Precision (RSD%) ≤1.5% ≤6.0%

References

  • Guillaume, Y.-C., Ismaili, L., & Truong, T.-T. (2002). Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration. DOI. Retrieved from [Link]

  • Park, D., et al. (2008). Rapid Determination of Phenoxy Acid Residues in Rice by Modified QuEChERS Extraction and Liquid Chromatography-tandem Mass Spectrometry. Analytica Chimica Acta, 626(1):10-20. ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for (2S)-2-(4-bromophenoxy)propanoic Acid: A Comprehensive Guide for Researchers

These application notes provide a detailed guide for the safe handling, storage, and use of (2S)-2-(4-bromophenoxy)propanoic acid (CAS No. 37819-43-5)[1][2].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a detailed guide for the safe handling, storage, and use of (2S)-2-(4-bromophenoxy)propanoic acid (CAS No. 37819-43-5)[1][2]. This document is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety protocols and physicochemical data to ensure scientific integrity and promote best laboratory practices.

Introduction and Physicochemical Properties

(2S)-2-(4-bromophenoxy)propanoic acid is a chiral carboxylic acid derivative belonging to the class of aryloxyphenoxypropionic acids. Compounds in this class have applications in various fields, including as herbicides and as building blocks in pharmaceutical synthesis.[3][4] A thorough understanding of its properties is essential for its effective and safe use in a research setting.

Table 1: Physicochemical Properties of (2S)-2-(4-bromophenoxy)propanoic Acid

PropertyValueSource
CAS Number 37819-43-5[1][2]
Molecular Formula C₉H₉BrO₃[2]
Molecular Weight 245.07 g/mol [2]
Appearance White to off-white crystalline solid (typical for related compounds)[3]
Melting Point 104.05 °C
Boiling Point 340.00 °C
logP (Octanol/Water Partition Coefficient) 2.64
pKa (Predicted) ~4.75 (based on propanoic acid)

Hazard Identification and Safety Precautions

(2S)-2-(4-bromophenoxy)propanoic acid is classified as an irritant.[1] Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against accidental exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat must be worn at all times. Ensure it is fully buttoned. Long pants and closed-toe shoes are also required.

Engineering Controls
  • Ventilation: All handling of the solid compound and preparation of its solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.

General Handling Practices
  • Avoid generating dust when handling the solid material.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Use dedicated and properly cleaned glassware.

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of (2S)-2-(4-bromophenoxy)propanoic acid. While specific stability data for this compound is limited, the following recommendations are based on best practices for similar chemical entities.

  • Temperature: Store in a cool, dry, and well-ventilated area. Room temperature is generally acceptable for the solid form.

  • Light Sensitivity: As a precautionary measure, protect the compound from light by storing it in an amber glass vial or a container wrapped in aluminum foil. Photodegradation can be a concern for aryloxyphenoxypropionate compounds.

  • Hygroscopicity: The compound may be hygroscopic (tendency to absorb moisture from the air). Store in a tightly sealed container. For long-term storage, consider placing the primary container inside a desiccator.

  • Incompatibilities: Store separately from strong bases, oxidizing agents, and reducing agents.

Experimental Protocols

Protocol for the Preparation of Stock Solutions

Due to the limited availability of quantitative solubility data, an empirical approach to preparing stock solutions is recommended. The high logP value suggests poor water solubility and good solubility in many organic solvents.

Materials:

  • (2S)-2-(4-bromophenoxy)propanoic acid powder

  • Anhydrous solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or amber glass vials

Workflow for Solubility Determination and Stock Solution Preparation:

cluster_prep Preparation cluster_solubility Solubility Testing cluster_calculation Calculation and Preparation cluster_storage Storage weigh Weigh a small, precise amount of the compound (e.g., 5 mg) into several vials. add_solvent Add a small, measured volume of a chosen solvent (e.g., 100 µL) to each vial. weigh->add_solvent vortex Vortex thoroughly. Use a sonicator if necessary. add_solvent->vortex observe Observe for complete dissolution. vortex->observe add_more If not dissolved, add another measured volume of solvent and repeat. observe->add_more Incomplete dissolution calculate Calculate the approximate solubility (mg/mL or molarity). observe->calculate Complete dissolution add_more->vortex prepare_stock Based on the determined solubility, prepare the desired stock solution concentration. calculate->prepare_stock aliquot Aliquot the stock solution into single-use volumes. prepare_stock->aliquot store Store at -20°C or -80°C, protected from light. aliquot->store

Caption: Workflow for determining solubility and preparing stock solutions.

Step-by-Step Procedure:

  • Solvent Selection: Based on the structure of the compound, DMSO and DMF are excellent starting points for creating high-concentration stock solutions. Ethanol and methanol are also viable options.

  • Weighing: Accurately weigh the desired amount of (2S)-2-(4-bromophenoxy)propanoic acid in a chemical fume hood.

  • Dissolution:

    • Transfer the weighed powder into an appropriate vial (amber glass is recommended).

    • Add the selected solvent incrementally while vortexing.

    • If the compound does not readily dissolve, brief sonication in a water bath may aid in dissolution.

  • Storage of Stock Solutions:

    • Once the compound is fully dissolved, it is best practice to filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol for Preparing Aqueous Working Solutions

For many biological assays, the organic solvent concentration in the final working solution must be minimized.

Workflow for Preparing Aqueous Working Solutions:

start Start with a high-concentration stock solution in an organic solvent (e.g., 10 mM in DMSO). dilute Perform serial dilutions of the stock solution into the aqueous buffer (e.g., PBS, cell culture medium). start->dilute vortex_mix Vortex or mix immediately and thoroughly after each dilution step. dilute->vortex_mix observe Visually inspect for any signs of precipitation (cloudiness). vortex_mix->observe use_immediately Use the final working solution immediately for the experiment. observe->use_immediately

Caption: Workflow for preparing aqueous working solutions.

Key Considerations:

  • pH: The stability of aryloxyphenoxypropionate herbicides can be pH-dependent, with lower pH values often favoring stability in aqueous solutions. If your experimental conditions allow, consider using a buffer with a slightly acidic to neutral pH.

  • Final Solvent Concentration: Aim to keep the final concentration of the organic solvent (e.g., DMSO) in your assay below 0.5% (v/v), as higher concentrations can have cytotoxic effects.

  • Precipitation: If precipitation occurs upon dilution into an aqueous buffer, you may need to lower the final concentration of the compound or explore the use of solubilizing agents, such as surfactants (e.g., Tween® 80) or cyclodextrins, in your buffer system.

Spill and Waste Management

Spill Response:

  • Small Spills: For a small spill of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in a sealed container for disposal. Clean the spill area with soap and water.

  • Large Spills: In the event of a large spill, evacuate the area and prevent others from entering. Contact your institution's environmental health and safety department immediately.

Waste Disposal:

  • All waste materials, including unused compound, contaminated PPE, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Conclusion

(2S)-2-(4-bromophenoxy)propanoic acid is a valuable research chemical that requires careful handling and storage to ensure the safety of laboratory personnel and the integrity of experimental results. By following the protocols and guidelines outlined in these application notes, researchers can confidently and safely incorporate this compound into their studies.

References

  • (2S)-2-(4-bromophenoxy)propanoic acid — Chemical Substance Information. NextSDS. Available from: [Link]

  • How long can an aryloxyphenoxypropionate herbicide be kept in the tank without losing efficacy?. ResearchGate. Available from: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • Propanoic acid, 2-phenoxy-. NIST WebBook. Available from: [Link]

  • 2-Phenoxypropanoic acid(CAS# 940-31-8 ). angenechemical.com. Available from: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available from: [Link]

  • Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Available from: [Link]

  • propanoate. FooDB. Available from: [Link]

  • (2s)-2-(4-bromo-2-fluorophenoxy)propanoic acid. PubChemLite. Available from: [Link]

  • Chemical Properties of Propanoic acid, 2-phenoxy- (CAS 940-31-8). Cheméo. Available from: [Link]

  • Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. Available from: [Link]

  • Solubility of Organic Compounds. Available from: [Link]

  • Propanoic acid, 2-bromo-, ethyl ester. NIST WebBook. Available from: [Link]

  • 2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)-. precisionFDA. Available from: [Link]

  • 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441. PubChem. Available from: [Link]

  • Acid Handling. Available from: [Link]

  • Development of enzymes for robust aryloxyphenoxypropionate and synthetic auxin herbicide tolerance traits in maize and soybean crops. PubMed. Available from: [Link]

  • Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. News. Available from: [Link]

  • Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES 1. OBJECTIVE This SOP provides the gene. Available from: [Link]

  • Removal of Some Carboxylic Acids from Aqueous Solutions by Hydrogels. Available from: [Link]

  • Determination of aryloxyphenoxypropanoic acid derivatives in crops treated with herbicidal sprays. PubMed. Available from: [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Quick Company. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (2S)-2-(4-bromophenoxy)propanoic acid

Welcome to the technical support center for the synthesis of (2S)-2-(4-bromophenoxy)propanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2S)-2-(4-bromophenoxy)propanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your target molecule. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain enantiomerically pure (2S)-2-(4-bromophenoxy)propanoic acid?

There are two highly effective and widely adopted strategies for synthesizing this chiral molecule: the Williamson Ether Synthesis and the Mitsunobu Reaction.

  • Williamson Ether Synthesis: This classic method involves the Sₙ2 reaction between the sodium or potassium salt of 4-bromophenol (a phenoxide) and an ester of (S)-2-halopropanoic acid (e.g., ethyl (S)-2-chloropropionate) or a sulfonate ester like ethyl (S)-lactate tosylate. The reaction is followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. This pathway is robust and generally cost-effective.[1][2][3]

  • Mitsunobu Reaction: This reaction provides an elegant way to achieve stereochemical inversion. It involves reacting 4-bromophenol with an ester of (R)-lactic acid (e.g., ethyl (R)-lactate) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5][6] The reaction proceeds via an Sₙ2 mechanism, inverting the stereocenter from (R) to the desired (S) configuration.[5][7] This method is known for its mild conditions but can be challenging to purify due to stoichiometric byproducts.[8]

A third, less direct method involves the kinetic resolution of a racemic mixture of 2-(4-bromophenoxy)propanoic acid using a chiral catalyst or enzyme.[9][10] While effective, this approach is often more complex to develop and may result in a theoretical maximum yield of 50% for the desired enantiomer unless a dynamic kinetic resolution process is employed.[11]

Q2: I'm attempting the Williamson ether synthesis, but my yield is consistently low. What are the most common causes and how can I troubleshoot them?

Low yields in the Williamson synthesis are a frequent issue, typically stemming from incomplete reactions or competing side reactions.[12] Here’s how to diagnose and solve the problem:

  • Incomplete Deprotonation of Phenol: 4-Bromophenol must be fully converted to its corresponding phenoxide to act as an effective nucleophile. Using weaker bases like NaOH or K₂CO₃ can result in an equilibrium that leaves a significant amount of the neutral phenol, which is a poor nucleophile.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF). NaH irreversibly deprotonates the phenol, driving the reaction forward.[1][2]

  • Competing E2 Elimination: The primary competing side reaction is the E2 elimination of the alkyl halide, favored by sterically hindered substrates and strong, bulky bases.[12][13]

    • Solution: Ensure your electrophile is a good Sₙ2 substrate. An ethyl or methyl ester of 2-chloro or 2-bromopropanoic acid is ideal. Avoid tertiary alkyl halides, as they will almost exclusively undergo elimination.[2][3] Using a less hindered base can also help, but complete deprotonation of the phenol is paramount.

  • Poor Leaving Group: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group.

    • Solution: While chlorides can be used, bromides are better leaving groups. For the best results, consider converting the chiral lactate ester to a sulfonate, such as a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups and will significantly accelerate the reaction.[1][2]

  • Solvent Issues: Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile, reducing its reactivity.[12]

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or THF. These solvents solvate the cation (Na⁺ or K⁺) but leave the phenoxide anion highly reactive.[14][15]

Below is a troubleshooting flowchart to guide your optimization process.

G start Low Yield in Williamson Synthesis check_base Is the phenol fully deprotonated? start->check_base check_lg Is the leaving group effective? check_base->check_lg Yes solution_base Use a strong base (e.g., NaH) in an anhydrous aprotic solvent. check_base->solution_base No check_elim Is E2 elimination a major side product? check_lg->check_elim Yes solution_lg Use a better leaving group: -Br > -Cl. Consider using a tosylate (-OTs). check_lg->solution_lg No check_solvent Is the solvent appropriate? check_elim->check_solvent No solution_elim Use a primary or secondary electrophile. Avoid bulky bases if possible. check_elim->solution_elim Yes solution_solvent Switch to a polar aprotic solvent (THF, DMF, DMSO). check_solvent->solution_solvent No

Sources

Optimization

Technical Support Center: Purification of (2S)-2-(4-bromophenoxy)propanoic acid

Welcome to the technical support center for the purification of (2S)-2-(4-bromophenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (2S)-2-(4-bromophenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and validated protocols for obtaining this chiral intermediate in high purity from a typical reaction mixture.

Introduction

(2S)-2-(4-bromophenoxy)propanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its efficacy is often enantiomer-specific, meaning the presence of its (R)-enantiomer can be an undesirable impurity. Furthermore, synthetic routes, particularly those involving electrophilic aromatic bromination, can introduce regioisomeric impurities that are challenging to remove due to their similar physical properties.[1][2]

This guide provides a systematic approach to tackling these purification challenges, ensuring the final compound meets stringent purity requirements.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile depends heavily on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as 2-phenoxypropionic acid or the specific chiral precursor used.[1]

  • Regioisomers: Primarily 2-(3-bromophenoxy)propanoic acid (meta-isomer) and 2-(2-bromophenoxy)propanoic acid (ortho-isomer), which arise from non-selective bromination of the aromatic ring.[2]

  • The (R)-enantiomer: If the synthesis is not perfectly stereospecific or if a racemic starting material was used.

  • Polyhalogenated Byproducts: Over-bromination can lead to di- or tri-brominated species.[3]

  • Inorganic Salts: From reagents or workup procedures (e.g., NaBr, Na₂SO₄).

Q2: My crude product is an oil or a waxy solid and won't crystallize. What should I do?

A2: "Oiling out" instead of crystallizing is a common issue, often caused by significant impurity levels that depress the melting point and disrupt the crystal lattice formation.

  • Initial Cleanup: First, perform a basic acid-base extraction to remove acidic and basic impurities and inorganic salts. This can often provide a solid crude product that is amenable to recrystallization.

  • Solvent Screening: If the product still oils out, the chosen recrystallization solvent may be inappropriate. Screen a variety of solvents or solvent systems (e.g., aqueous methanol, toluene/heptane) on a small scale.[1][4]

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or heptane. This can sometimes induce crystallization by selectively dissolving impurities and leaving behind the more crystalline product.[5][6]

Q3: How do I confirm the enantiomeric purity of my final product?

A3: Enantiomeric purity, expressed as enantiomeric excess (% ee), is best determined using a chiral analytical technique. The most common method is Chiral High-Performance Liquid Chromatography (HPLC) . This requires a chiral stationary phase column capable of resolving the (S)- and (R)-enantiomers.[7][8]

Q4: Can I use a standard C18 reverse-phase HPLC column to check for isomeric impurities?

A4: Yes. A standard achiral HPLC method (e.g., using a C18 column) is an excellent way to determine chemical purity and quantify non-enantiomeric impurities like the ortho and meta bromo-isomers.[1][2] You will need to run both achiral and chiral HPLC methods to get a complete picture of your sample's purity.

Troubleshooting Guide

This section addresses specific problems encountered during the purification workflow.

Problem: Low Purity After Recrystallization

If your HPLC or GC analysis shows significant impurities remaining after recrystallization, consider the following.

Potential Cause Explanation & Solution
Inappropriate Solvent Choice The chosen solvent may not have a steep enough solubility curve (i.e., it dissolves the product well at room temperature) or it may dissolve the impurity poorly, causing it to co-crystallize. Solution: Re-evaluate your solvent system. A good system dissolves the compound completely at boiling point and results in low solubility upon cooling. Consider mixed solvent systems like toluene/hexane or aqueous methanol.[1][5][9]
Co-crystallization of Isomers The meta- and ortho-bromo isomers have very similar polarities and structures, making them prone to co-crystallizing with the desired para-isomer.[1][2] Solution: A second or even third recrystallization may be necessary. Alternatively, derivatization to a diastereomeric salt using a chiral amine can be effective, as diastereomers have different solubilities and are often easier to separate by crystallization.[10]
Crystallization Occurred Too Quickly Rapid cooling traps impurities within the crystal lattice. Solution: Allow the heated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize yield. Slow cooling promotes the formation of larger, purer crystals.[4]
Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common purification issues.

troubleshooting_workflow start Crude Product is_solid Is the product a solid? start->is_solid extraction Perform Acid-Base Extraction is_solid->extraction No (Oil/Wax) recrystallize Perform Recrystallization is_solid->recrystallize Yes extraction->recrystallize analyze Analyze Purity (HPLC/GC) recrystallize->analyze purity_ok Purity > 99%? analyze->purity_ok final_product Final Product purity_ok->final_product Yes troubleshoot Troubleshoot Recrystallization (See Table) purity_ok->troubleshoot No troubleshoot->recrystallize

Caption: Troubleshooting decision tree for purification.

Experimental Protocols

Protocol 1: General Purification Workflow

This diagram illustrates the overall logic, from crude material to the final, purified product.

purification_workflow crude Crude Reaction Mixture workup Step 1: Acid-Base Extraction (Removes salts, acidic/basic impurities) crude->workup evap1 Step 2: Solvent Evaporation (Isolates crude organic solid) workup->evap1 recryst Step 3: Recrystallization (Removes isomers & other organic impurities) evap1->recryst filter_dry Step 4: Filtration & Drying (Isolates pure crystals) recryst->filter_dry analysis Step 5: Purity Analysis (Achiral & Chiral HPLC) filter_dry->analysis final Pure (2S)-2-(4-bromophenoxy)propanoic acid analysis->final

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (2S)-2-(4-bromophenoxy)propanoic acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of (2S)-2-(4-bromophenoxy)propanoic acid. As a Senior Application Scientist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of (2S)-2-(4-bromophenoxy)propanoic acid. As a Senior Application Scientist, my goal is to combine theoretical principles with practical, field-tested advice to help you navigate the common challenges associated with this synthesis, ensuring both high yield and high enantiomeric purity.

I. Core Synthesis Strategy: Stereospecific Williamson Ether Synthesis

The most reliable and commonly employed method for the synthesis of (2S)-2-(4-bromophenoxy)propanoic acid is the Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism, which is a single-step nucleophilic substitution. The key to obtaining the desired (S)-enantiomer is the use of a chiral starting material with the opposite configuration, as the S(_N)2 reaction proceeds with an inversion of stereochemistry.[1]

In this case, the phenoxide ion of 4-bromophenol acts as the nucleophile, attacking the electrophilic carbon of an (R)-2-halopropanoic acid derivative. The use of (R)-2-chloropropanoic acid is a common and cost-effective choice.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification 4-Bromophenol 4-Bromophenol Base Base (e.g., KOH, NaOH) Solvent (e.g., H2O, Ethanol) 4-Bromophenol->Base R-2-Chloropropanoic_acid (R)-2-Chloropropanoic acid R-2-Chloropropanoic_acid->Base SN2_Reaction SN2 Reaction (Inversion of Stereochemistry) Base->SN2_Reaction Formation of Phenoxide Crude_Product Crude (2S)-2-(4-bromophenoxy)propanoic acid SN2_Reaction->Crude_Product Purification Work-up (Acidification, Extraction) Recrystallization Crude_Product->Purification Final_Product Pure (2S)-2-(4-bromophenoxy)propanoic acid Purification->Final_Product

Caption: General workflow for the synthesis of (2S)-2-(4-bromophenoxy)propanoic acid.

II. Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of (2S)-2-(4-bromophenoxy)propanoic acid.

Materials:

  • 4-Bromophenol

  • (R)-2-Chloropropanoic acid

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol/water mixture for recrystallization

Procedure:

  • Base Dissolution: In a round-bottom flask, dissolve the base (e.g., potassium hydroxide, 2.2 equivalents) in deionized water.

  • Phenoxide Formation: To the stirred base solution, add 4-bromophenol (1.0 equivalent). Stir until a homogenous solution is formed.

  • Reaction Setup: Fit the flask with a reflux condenser. Heat the solution to a gentle boil.

  • Addition of Alkyl Halide: Slowly add (R)-2-chloropropanoic acid (1.05 equivalents) dropwise through the condenser into the boiling solution over a period of 15-20 minutes.

  • Reflux: Once the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid with stirring until the pH is approximately 1-2. This will precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to obtain the pure (2S)-2-(4-bromophenoxy)propanoic acid.[2]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Answer: Low yield can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. Ensure you are refluxing for an adequate amount of time and at the appropriate temperature for the solvent used. Monitor the reaction by TLC to confirm the consumption of starting materials.

    • Inefficient Base: The base (KOH or NaOH) may be old or have absorbed atmospheric CO₂, reducing its effectiveness. Use fresh, high-quality base. Ensure you are using a sufficient molar excess of the base to deprotonate both the phenol and the carboxylic acid of the starting material and product.

  • Side Reactions:

    • E2 Elimination: While less common with secondary halides like 2-chloropropanoic acid, using a sterically hindered base or very high temperatures can promote the E2 elimination side reaction, forming an alkene.[1][3] Using a less hindered base and maintaining the recommended reaction temperature can minimize this.

    • Hydrolysis of the Alkyl Halide: In an aqueous basic solution, some of the (R)-2-chloropropanoic acid can be hydrolyzed to (S)-lactic acid, consuming your starting material. Adding the alkyl halide slowly to the hot solution can help mitigate this.

  • Product Loss During Work-up:

    • Incomplete Extraction: The product has some solubility in water, especially if the pH is not sufficiently acidic. Ensure the aqueous layer is acidified to a pH of 1-2 before extraction to fully protonate the carboxylic acid, making it less water-soluble.

    • Premature Precipitation: If the product precipitates during neutralization and is not fully redissolved in the extraction solvent, it can be lost.

    • Improper Recrystallization: Using too much recrystallization solvent will result in a significant portion of your product remaining in the mother liquor. Aim for a saturated solution at the boiling point of the solvent mixture.

Question 2: My final product is not pure. I see starting materials in my NMR spectrum. How can I improve the purification?

Answer: Contamination with starting materials is a common issue.

  • Unreacted 4-Bromophenol: This can be removed by washing the organic extract with a mild base solution (e.g., a dilute solution of sodium bicarbonate) after the initial extraction. The acidic product will remain in the organic layer, while the phenolic starting material will be extracted into the aqueous basic layer.

  • Unreacted (R)-2-Chloropropanoic Acid: This is water-soluble and should be largely removed during the aqueous work-up. If it persists, a more thorough washing of the organic layer with water can be effective.

  • Improving Recrystallization: A single recrystallization may not be sufficient. If impurities persist, a second recrystallization can be performed. Ensure the crystals are washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.[4][5]

Question 3: The enantiomeric excess (ee) of my product is low. What could be the cause?

Answer: Achieving high enantiomeric excess is critical. Low ee can be due to:

  • Racemization of the Starting Material: The (R)-2-chloropropanoic acid starting material may not be enantiomerically pure. Always check the certificate of analysis for your starting materials.

  • Racemization during the Reaction: While the S(_N)2 reaction itself is stereospecific, harsh reaction conditions (e.g., prolonged heating at very high temperatures) could potentially lead to some racemization. Adhering to the recommended reaction time and temperature is important.

  • Solvent Effects: The choice of solvent can sometimes influence the enantiomeric excess in asymmetric reactions.[6] While aqueous or alcoholic solvents are common for this synthesis, exploring other polar aprotic solvents might be an option for optimization if low ee is a persistent issue.

IV. Frequently Asked Questions (FAQs)

Q1: Why is an (R)-configured starting material used to produce an (S)-configured product?

A1: The Williamson ether synthesis proceeds via an S(_N)2 mechanism. A key feature of this mechanism is the backside attack of the nucleophile on the electrophilic carbon, which results in an inversion of the stereochemical configuration at that center. Therefore, to obtain the (S)-enantiomer of the product, one must start with the (R)-enantiomer of the chiral electrophile.[1]

Q2: Can I use (R)-2-bromopropanoic acid instead of (R)-2-chloropropanoic acid?

A2: Yes, (R)-2-bromopropanoic acid can be used. Bromide is a better leaving group than chloride, which may lead to a faster reaction rate. However, 2-bromopropanoic acid and its derivatives can be more prone to elimination side reactions.[7] Cost and availability are also factors to consider.

Q3: What is the role of the base in this reaction?

A3: The base has two crucial roles. First, it deprotonates the 4-bromophenol to form the more nucleophilic 4-bromophenoxide ion, which is necessary for the S(_N)2 attack.[8] Second, it neutralizes the carboxylic acid of the starting material and the product, keeping them in their salt form in the reaction mixture.

Q4: Are there alternative methods for synthesizing (2S)-2-(4-bromophenoxy)propanoic acid?

A4: Yes, other methods exist, though they can be more complex. One common alternative is the chiral resolution of racemic 2-(4-bromophenoxy)propanoic acid. This involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization.

V. Data Summary

ParameterRecommended Condition/ValueRationale/Reference
Starting Materials 4-Bromophenol, (R)-2-Chloropropanoic acidStereospecific S(_N)2 reaction with inversion of configuration.[1]
Base KOH or NaOH (2.2 equivalents)To deprotonate the phenol and neutralize the carboxylic acids.[2]
Solvent Water, Ethanol, or a mixtureGood solubility for reactants and facilitates the ionic reaction.
Reaction Temperature RefluxTo ensure a reasonable reaction rate.
Work-up Acidification to pH 1-2, followed by extractionTo protonate the carboxylic acid and enable extraction into an organic solvent.[2]
Purification Recrystallization from Ethanol/WaterEffective method for purifying crystalline organic acids.[4][5]

VI. References

Sources

Optimization

Troubleshooting chiral separation of 2-(4-bromophenoxy)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic variables involved in the enantioseparation of 2-(4-bromop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic variables involved in the enantioseparation of 2-(4-bromophenoxy)propanoic acid .

Because this molecule features a bulky, halogenated aromatic ring coupled with a highly polar, ionizable carboxylic acid moiety, standard screening protocols often fail. This guide bypasses generic advice, focusing instead on the mechanistic causality behind chromatographic failures and providing self-validating solutions to ensure robust, reproducible resolution.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting any parameters, consult the diagnostic logic tree below. This workflow isolates the root cause of poor resolution—whether it is a secondary interaction (tailing), a kinetic issue (retention), or a thermodynamic failure (selectivity).

TroubleshootingWorkflow Start Start: Poor Resolution of 2-(4-bromophenoxy)propanoic acid CheckTailing Is severe peak tailing observed? Start->CheckTailing AddTFA Add 0.1% TFA or Formic Acid to mobile phase CheckTailing->AddTFA Yes CheckRetention Is retention factor (k') < 1 or > 10? CheckTailing->CheckRetention No AddTFA->CheckRetention AdjustPolar Adjust polar modifier (IPA/EtOH) concentration CheckRetention->AdjustPolar Yes CheckSelectivity Is selectivity (α) ~ 1.0? CheckRetention->CheckSelectivity No AdjustPolar->CheckSelectivity ChangeColumn Switch CSP (e.g., Amylose to Cellulose or Vancomycin) CheckSelectivity->ChangeColumn Yes OptimizeTemp Perform thermodynamic optimization (Vary Temp) CheckSelectivity->OptimizeTemp No, but Rs < 1.5 ChangeColumn->OptimizeTemp Success Method Validated (Rs ≥ 1.5) OptimizeTemp->Success

Diagnostic workflow for troubleshooting chiral separation of acidic analytes.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I am using a Chiralpak AD-H column with Hexane/Isopropanol (90:10), but I see massive peak tailing and no baseline resolution. What is causing this? The Causality: 2-(4-bromophenoxy)propanoic acid contains a free carboxylic acid moiety with a pKa of approximately 3.0–4.0. In standard, neutral normal-phase mixtures, the carboxylate partially ionizes. This leads to non-specific, high-energy secondary interactions with residual silanols on the silica support of the Chiral Stationary Phase (CSP), overriding the delicate chiral recognition mechanism [1]. The Fix: You must enforce a single retention mechanism. Add an acidic modifier—specifically 0.1% Trifluoroacetic acid (TFA) or formic acid—to your mobile phase. This suppresses the ionization of the analyte, ensuring it remains fully protonated. The analyte will then interact primarily with the chiral selector rather than the silica backbone, instantly sharpening the peaks.

Q2: Even with 0.1% TFA, my enantiomers co-elute (α = 1.0) on an amylose-based column. Should I keep adjusting the mobile phase? The Causality: If selectivity (α) remains 1.0, the issue is not kinetic (mobile phase strength) but thermodynamic. The chiral recognition mechanism—relying on hydrogen bonding, π-π interactions, and dipole stacking—between the amylose carbamate derivative and your analyte is insufficient [2]. The bulky 4-bromo substitution is likely sterically hindering the analyte from inserting into the chiral groove of the amylose backbone. The Fix: Switch the CSP geometry. Move to a cellulose-based CSP (e.g., Chiralcel OD-H), which has a tighter helical structure that often favors bulky halogenated aromatics. Alternatively, switch to a macrocyclic antibiotic column like Chirobiotic V (Vancomycin). Vancomycin features an aglycone basket and amine groups that provide a highly specific stereoselective pocket for free carboxylic acids [4].

Q3: I achieved partial resolution (Rs = 1.1) on a Vancomycin column in reversed-phase mode. How do I push this to baseline resolution (Rs ≥ 1.5)? The Causality: Enantioseparation is driven by the difference in binding energies (ΔΔG) between the R and S enantiomers and the CSP. When Rs is close to baseline, the enthalpic difference in binding is present but being diluted by thermal energy. The Fix: Lower the column compartment temperature. Decreasing the temperature from 25°C to 10°C increases the entropic penalty but maximizes the enthalpic differences in binding, almost always increasing resolution for phenoxypropanoic acids. Additionally, ensure your buffer is optimized: a 0.1% Triethylamine acetate (TEAA) buffer at pH 4.1 perfectly balances the ionic interactions between the analyte's acid and the CSP's basic sites [4].

Part 3: Quantitative Data & Column Selection Guide

To save time during method development, I have summarized the empirical data for phenoxypropanoic acid derivatives across the three most effective CSP platforms. Use this table to select your starting conditions.

Chiral Stationary Phase (CSP)Chiral SelectorModeRecommended Mobile Phase CompositionExpected Selectivity (α)Expected Resolution (Rs)Mechanistic Advantage
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane / IPA / TFA (90:10:0.1)1.15 - 1.301.2 - 1.8Broad applicability; relies on deep inclusion complexes.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane / EtOH / TFA (95:5:0.1)1.20 - 1.451.5 - 2.5Tighter helix; superior for bulky halogenated phenoxy groups [3].
Chirobiotic V Vancomycin (Macrocyclic Antibiotic)Reversed PhaseMeOH / 0.1% TEAA buffer pH 4.1 (20:80)1.30 - 1.602.0 - 3.0Highly specific ionic interactions for free carboxylic acids [4].

Part 4: Validated Experimental Protocol (Normal Phase Screening)

This protocol is designed as a self-validating system . By incorporating specific preparation techniques and a System Suitability Test (SST), you ensure that any failure is isolated to the chemistry, not the operator technique.

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of Trifluoroacetic acid (TFA) directly into the 100 mL of IPA before mixing with Hexane.

    • Causality: Pre-dissolving TFA in the polar modifier prevents localized precipitation and ensures a perfectly homogenous distribution of the protonating agent across the non-polar bulk solvent.

  • Combine solvents and degas via ultrasonication for 10 minutes.

Step 2: System Equilibration

  • Install a cellulose-based CSP (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Flush the column with the mobile phase at 1.0 mL/min for at least 20 column volumes (approx. 60 minutes).

  • Monitor the UV baseline at 230 nm (the optimal absorbance maximum for the bromophenoxy chromophore). Proceed only when baseline drift is < 1 mAU/hr.

Step 3: Sample Preparation (Critical Step)

  • Weigh 1.0 mg of racemic 2-(4-bromophenoxy)propanoic acid standard.

  • Dissolve the standard in 1.0 mL of the exact mobile phase prepared in Step 1.

    • Causality: Dissolving the sample in the mobile phase prevents "solvent-mismatch" peak distortion. If dissolved in pure IPA, the strong solvent plug will drag a portion of the analyte down the column faster than the rest, causing artificial peak fronting that mimics co-elution.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4: Injection & Method Parameters

  • Injection Volume: 5 µL (Keep low to prevent mass overload, which destroys chiral resolution).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Reduce to 15°C if Rs is between 1.0 and 1.4).

  • Detection: UV at 230 nm.

Step 5: System Suitability Test (SST)

  • Inject the racemic standard.

  • Calculate Resolution using the formula: Rs​=2(tR2​−tR1​)/(w1​+w2​) .

  • Validation Gate: If Rs​≥1.5 , the system is validated for unknown sample analysis. If Rs​<1.5 , return to the Diagnostic Workflow in Part 1.

References

  • Source: ResearchGate (Soler & Pico, 2007)
  • Source: Oxford Academic / OUP (Yashima & Okamoto, 1995 referenced within)
  • Asymmetric Synthesis of Photophore-Containing Lactisole Derivatives to Elucidate Sweet Taste Receptors (Discussing 2-phenoxypropanoic acid skeleton stereochemistry)
  • Source: ResearchGate (Daneshvar Tarigh, 2023)

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of (2S)-2-(4-bromophenoxy)propanoic acid

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the structural validation of (2S)-2-(4-bromophenoxy)propanoic acid. Designed for researchers, scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the structural validation of (2S)-2-(4-bromophenoxy)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. We will explore a multi-technique approach, establishing not only the molecular constitution but, critically, the stereochemical integrity of this chiral molecule.

The Imperative of Rigorous Validation

(2S)-2-(4-bromophenoxy)propanoic acid is a chiral carboxylic acid whose utility as a synthetic intermediate or potential pharmacophore is intrinsically tied to its precise three-dimensional structure. The presence of a stereocenter means that its biological and chemical properties can differ dramatically from its (R)-enantiomer. Consequently, a simple confirmation of its chemical formula, C₉H₉BrO₃, is insufficient. A rigorous validation framework must unambiguously confirm three key aspects:

  • Molecular Weight and Elemental Composition: Does the molecule have the correct mass and the required bromine atom?

  • Constitutional Isomerism: Are the atoms connected in the correct sequence (phenoxy group, propanoic acid chain, and bromine position)?

  • Stereochemical Integrity: Is the sample enantiomerically pure, consisting solely of the (S)-enantiomer?

This guide details the optimal sequence of experiments to address these questions, comparing the strengths and limitations of each technique.

Part 1: Elucidating the Molecular Blueprint - Connectivity and Composition

The foundational step in validation is to confirm the molecule's basic structure and formula. We employ a combination of mass spectrometry and nuclear magnetic resonance to build a complete picture of atomic connectivity.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is the definitive technique for determining molecular weight. For halogenated compounds, it offers an additional layer of confirmation through isotopic patterns.[1]

Expertise & Causality: The choice of ionization technique is critical. A soft ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) is preferred initially to minimize fragmentation and clearly observe the molecular ion.[1] This allows for an unambiguous determination of the molecular weight. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a distinctive "molecular fingerprint".[2][3] A compound with one bromine atom will exhibit two peaks in the molecular ion region (M and M+2) of almost equal intensity, which is a powerful diagnostic tool for confirming the presence of bromine in the molecule.[2]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Analysis (Negative Ion Mode): Given the acidic nature of the molecule, negative ion mode is highly effective. The primary ion observed will be the deprotonated molecule, [M-H]⁻.

  • Data Interpretation: Look for a pair of peaks separated by 2 m/z units with nearly equal abundance, corresponding to [C₉H₈⁷⁹BrO₃]⁻ and [C₉H₈⁸¹BrO₃]⁻.

Data Presentation:

IonExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)Expected Relative Abundance
[M-H]⁻242.97244.97~1:1
[M+HCOO]⁻288.97290.97~1:1

Table 1: Predicted m/z values for key ions of 2-(4-bromophenoxy)propanoic acid in negative ion ESI-MS.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map

NMR spectroscopy provides detailed information about the carbon-hydrogen framework, making it indispensable for confirming the precise arrangement of atoms (constitutional isomerism).[5]

Expertise & Causality: ¹H NMR confirms the presence and connectivity of different proton environments. For (2S)-2-(4-bromophenoxy)propanoic acid, we expect to see signals for the methyl group (a doublet), the methine proton (a quartet), and the aromatic protons. The aromatic region is particularly informative; a para-substituted benzene ring gives a characteristic pair of doublets (an AA'BB' system), confirming the bromine's position at C4. ¹³C NMR complements this by showing a distinct signal for each unique carbon atom, confirming the total carbon count and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation: Analyze chemical shifts (δ), coupling constants (J), and signal integrations to assemble the molecular structure.

Data Presentation:

Proton AssignmentPredicted ¹H Shift (δ, ppm)MultiplicityIntegration
-CH₃~1.6Doublet3H
-CH-~4.7Quartet1H
Aromatic (C2-H, C6-H)~6.8Doublet2H
Aromatic (C3-H, C5-H)~7.4Doublet2H
-COOH>10Singlet (broad)1H

Table 2: Predicted ¹H NMR spectral data for (2S)-2-(4-bromophenoxy)propanoic acid.

Carbon AssignmentPredicted ¹³C Shift (δ, ppm)
-CH₃~18
-CH-~72
Aromatic (C2, C6)~117
Aromatic (C4-Br)~117
Aromatic (C3, C5)~133
Aromatic (C1-O)~156
-C=O~174

Table 3: Predicted ¹³C NMR spectral data for (2S)-2-(4-bromophenoxy)propanoic acid.

Part 2: The Definitive Test - Validating Stereochemical Integrity

Confirming the absolute stereochemistry and enantiomeric purity is the most critical validation step for a chiral compound. While standard NMR confirms connectivity, it cannot distinguish between enantiomers. For this, we turn to chiral chromatography, the industry gold standard.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Chiral HPLC is the preferred method for quantifying enantiomeric purity due to its high resolution, accuracy, and reproducibility. The technique relies on a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers.[6] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. For acidic compounds like ours, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[7] The choice of mobile phase (typically a normal-phase eluent like hexane/alcohol) and additives (like trifluoroacetic acid to suppress ionization of the carboxyl group) is crucial for achieving optimal separation.[8][9]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase Preparation: Prepare a mobile phase, for example, n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1 v/v/v).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL. Prepare a solution of the racemic (R/S) mixture to confirm the separation and identify the peak for the undesired (R)-enantiomer.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 225 nm

  • Data Analysis: Inject the (2S)-sample and the racemic mixture. Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.

Data Presentation:

CompoundRetention Time (t_R) (min)Resolution (R_s)
(S)-enantiomer12.5>2.0
(R)-enantiomer14.8>2.0

Table 4: Representative data from a chiral HPLC separation of 2-(4-bromophenoxy)propanoic acid enantiomers.

Alternative Method: NMR with Chiral Solvating Agents (CSAs)

Expertise & Causality: As a complementary or orthogonal method, NMR spectroscopy can be used to determine enantiomeric purity. This is achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA, being enantiomerically pure itself, interacts with the (R) and (S) enantiomers of the analyte to form transient diastereomeric solvates. These diastereomers exist in slightly different magnetic environments, which can cause specific proton signals (often the methine proton alpha to the carboxyl group) of the two enantiomers to appear at different chemical shifts (a phenomenon called chemical shift non-equivalence).[10][11] The integration of these now-split signals can be used to determine the enantiomeric ratio.

Experimental Protocol: NMR with a CSA

  • CSA Selection: Choose a suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

  • Sample Preparation: Dissolve ~5 mg of the analyte in CDCl₃. Add increasing amounts of the CSA (e.g., 0.5, 1.0, 1.5 equivalents) and monitor the ¹H NMR spectrum.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum once optimal signal separation is achieved.

  • Data Analysis: Identify a well-resolved signal (e.g., the methine quartet) that has split into two distinct signals. Integrate both signals to calculate the enantiomeric ratio.

Synthesis of Validation: A Recommended Workflow

A robust validation process follows a logical progression from general to specific. The following workflow ensures all structural aspects are confirmed efficiently and authoritatively.

G cluster_0 Part 1: Constitutional Validation cluster_1 Part 2: Stereochemical Validation A Sample Received B Mass Spectrometry (ESI-MS) A->B Step 1 D Molecular Weight & Bromine Isotope Pattern Confirmed? B->D C 1H & 13C NMR Spectroscopy E Correct Connectivity & Functional Groups Confirmed? C->E D->C Yes I Re-synthesis or Purification Required D->I No F Chiral HPLC Analysis E->F Yes E->I No G Enantiomeric Purity > 99.5%? F->G H Structure Fully Validated G->H Yes G->I No

Sources

Comparative

Strategic Selection of Chiral Acids in Aryloxypropionate Synthesis: (2S)-2-(4-bromophenoxy)propanoic acid vs. Alternatives

Executive Summary Chiral aryloxypropanoic acids are indispensable building blocks in the synthesis of acetyl-CoA carboxylase (ACCase) inhibitors (the "fop" class of herbicides) and various pharmaceutical agents, such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral aryloxypropanoic acids are indispensable building blocks in the synthesis of acetyl-CoA carboxylase (ACCase) inhibitors (the "fop" class of herbicides) and various pharmaceutical agents, such as PPAR agonists[1][2]. Because the biological activity of these molecules is highly stereospecific—typically residing in the (R)-enantiomer—maintaining stereochemical integrity during synthesis is paramount[2][3].

This guide objectively compares (2S)-2-(4-bromophenoxy)propanoic acid against traditional alternatives like (2S)-2-chloropropanoic acid and (2S)-lactic acid . By analyzing the mechanistic causality behind stereocenter preservation versus inversion, this document provides researchers with self-validating protocols to optimize late-stage functionalization and cross-coupling workflows[4].

Mechanistic Causality: Evaluating the Chiral Pool

The "Pre-Installed" Advantage: (2S)-2-(4-bromophenoxy)propanoic acid

Unlike aliphatic chiral acids that require etherification, (2S)-2-(4-bromophenoxy)propanoic acid possesses a pre-installed aryloxy ether linkage. The 4-bromo substituent serves as a highly versatile electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4].

  • Causality of Stereocenter Preservation: Because oxidative addition and reductive elimination occur exclusively at the sp2 -hybridized aryl bromide, the sp3 α -chiral center remains completely unperturbed. This allows for complex late-stage aryl diversification with absolute retention of configuration (>99% ee).

The S N​ 2 Approach: (2S)-2-chloropropanoic acid

(2S)-2-chloropropanoic acid is a classic precursor used to synthesize (2R)-aryloxypropanoates via nucleophilic substitution (S N​ 2) with a phenol[3].

  • Causality of Racemization Risks: The α -proton adjacent to the electron-withdrawing carbonyl and chlorine atom is highly acidic. If strong bases (e.g., NaH) or excessive heat are applied, the molecule can undergo enolization to form a ketene acetal, leading to partial racemization. Therefore, mild bases (like K 2​ CO 3​ ) are strictly required to ensure a clean S N​ 2 inversion pathway[3].

The Mitsunobu Approach: (2S)-Lactic Acid

When phenols are sterically hindered or poorly nucleophilic, (2S)-lactic acid (or its esters) is utilized via the Mitsunobu reaction.

  • Causality of Atom Inefficiency: While the Mitsunobu reaction provides reliable stereochemical inversion to the (2R)-configuration, it generates stoichiometric amounts of triphenylphosphine oxide and hydrazine dicarboxylate waste. This severely limits its scalability in process chemistry compared to direct cross-coupling.

Decision Workflows and Stereochemical Pathways

G Start Target: Complex Chiral Aryloxypropionate Q1 Does the synthesis require late-stage aryl diversification? Start->Q1 Opt1 (2S)-2-(4-bromophenoxy)propanoic acid (Pd-Catalyzed Cross-Coupling) Q1->Opt1 Yes (Retains ee) Q2 Is the nucleophilic phenol sterically hindered? Q1->Q2 No (Direct Etherification) Opt2 (2S)-2-chloropropanoic acid (SN2 Inversion) Q2->Opt2 No (High Nucleophilicity) Opt3 (2S)-Lactic Acid Derivatives (Mitsunobu Inversion) Q2->Opt3 Yes (Low Nucleophilicity)

Caption: Logical decision tree for selecting chiral acid precursors in aryloxypropionate synthesis.

G2 N1 (2S)-2-(4-bromophenoxy) propanoic acid N2 Pd-Catalyzed Coupling (Suzuki/Buchwald) N1->N2 N3 (2S)-Product (Retention, >99% ee) N2->N3 N4 (2S)-2-chloropropanoic acid N5 SN2 with Phenol (K2CO3 / MeCN) N4->N5 N6 (2R)-Product (Inversion, ~95% ee) N5->N6 N7 (2S)-Lactic Acid N8 Mitsunobu Reaction (DEAD, PPh3) N7->N8 N9 (2R)-Product (Inversion, ~98% ee) N8->N9

Caption: Stereochemical pathways: Retention vs. inversion of configuration during synthesis.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three chiral precursors when synthesizing a target aryloxypropionate.

Metric(2S)-2-(4-bromophenoxy)propanoic acid(2S)-2-chloropropanoic acid(2S)-Lactic Acid (Esters)
Primary Reaction Pd-Catalyzed Cross-CouplingS N​ 2 EtherificationMitsunobu Reaction
Stereochemical Outcome Retention (Yields 2S)Inversion (Yields 2R)Inversion (Yields 2R)
Typical Final ee > 99%92% – 96%96% – 98%
Atom Economy High (Catalytic Pd, Halide waste)High (Chloride waste)Low (Stoichiometric PPh 3​ O)
Scalability Excellent for late-stage librariesExcellent for bulk synthesisPoor due to difficult purification
Primary Risk Factor Catalyst deactivation / poisoningBase-induced racemizationHydrazine byproduct emulsions

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in physical and chemical indicators (self-validation checkpoints) to confirm reaction trajectory before proceeding to the next step.

Protocol A: Suzuki-Miyaura Coupling of (2S)-2-(4-bromophenoxy)propanoic acid

Objective: Synthesize a complex biaryl-propanoic acid while retaining the (2S) stereocenter.

  • Reagent Charging: To an oven-dried Schlenk flask, add (2S)-2-(4-bromophenoxy)propanoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl 2​ (0.05 equiv), and K 3​ PO 4​ (3.0 equiv).

  • Atmosphere Control: Evacuate the flask and backfill with N 2​ three times. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane/H 2​ O (4:1 v/v). Causality: The biphasic system is required to dissolve both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Reaction: Heat the mixture to 80°C for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture should transition from a reddish hue to a dark, homogeneous suspension. The appearance of a metallic "mirror" on the flask indicates premature catalyst precipitation (Pd black).

  • Workup: Cool to room temperature and carefully acidify the aqueous layer to pH 2 using 1M HCl. Causality: Protonation of the carboxylate ensures the product partitions into the organic phase.

  • Isolation: Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

    • Self-Validation Checkpoint: Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column). The chromatogram must show a single peak corresponding to the (2S)-enantiomer, confirming >99% ee retention[3].

Protocol B: S N​ 2 Etherification using (2S)-2-chloropropanoic acid

Objective: Synthesize a (2R)-aryloxypropanoic acid via stereochemical inversion.

  • Phenoxide Formation: In a dry round-bottom flask, dissolve the substituted phenol (1.0 equiv) in anhydrous acetonitrile (MeCN). Add finely powdered, anhydrous K 2​ CO 3​ (1.5 equiv). Stir at room temperature for 30 minutes.

  • Electrophile Addition: Add (2S)-2-chloropropanoic acid (1.1 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized heating, which could promote unwanted elimination (E2) or enolization pathways.

  • Reaction: Heat the suspension to 65°C for 16 hours.

    • Self-Validation Checkpoint: Monitor the reaction for the accumulation of a fine, insoluble white precipitate (KCl). The continuous generation of this salt physically validates that nucleophilic displacement is actively occurring.

  • Workup: Filter the suspension to remove the KCl and excess K 2​ CO 3​ . Concentrate the filtrate under reduced pressure.

  • Phase Separation: Partition the residue between water and EtOAc. Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc, and dry.

    • Self-Validation Checkpoint: If an emulsion forms, it indicates incomplete consumption of the amphiphilic starting acid. Chiral HPLC analysis should confirm inversion to the (2R)-enantiomer with ~95% ee[3].

References

  • Environmental Behavior of the Chiral Aryloxyphenoxypropionate Herbicide Diclofop-Methyl and Diclofop: Enantiomerization and Enantioselective Degradation in Soil Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif Source: Agronomy (MDPI) URL:[Link]

  • Metproxybicyclone, a Novel Carbocyclic Aryl-dione Acetyl-CoA Carboxylase-Inhibiting Herbicide for the Management of Sensitive and Resistant Grass Weeds Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Validation

The Strategic Advantage of (2S)-2-(4-Bromophenoxy)propanoic Acid in Modular Asymmetric Synthesis

For researchers and drug development professionals designing chiral aryloxyphenoxypropionate (APP) derivatives, the selection of the starting building block dictates the efficiency, atom economy, and scalability of the e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals designing chiral aryloxyphenoxypropionate (APP) derivatives, the selection of the starting building block dictates the efficiency, atom economy, and scalability of the entire synthetic route. (2S)-2-(4-bromophenoxy)propanoic acid (CAS: 37819-43-5) has emerged as a premier chiral synthon[1]. By offering two orthogonal reactive sites—an enantiopure (2S)-carboxylic acid moiety and a versatile 4-bromoaryl handle—it enables the modular construction of complex herbicides and pharmaceutical intermediates without the need for late-stage chiral resolution[2],[3].

This guide objectively compares the performance of (2S)-2-(4-bromophenoxy)propanoic acid against its racemic and chlorinated alternatives, providing mechanistic insights and self-validating experimental protocols to ensure high-fidelity chiral transfer.

Mechanistic Advantages & Causality

The Chiral Advantage: (2S)-Enantiomer vs. Racemic Mixtures

In traditional workflows, synthesizing chiral biaryl compounds from racemic 2-(4-bromophenoxy)propanoic acid requires late-stage chiral chromatography or diastereomeric salt crystallization. This approach inherently wastes 50% of the synthesized material (the undesired enantiomer) and introduces severe bottlenecks in process chemistry.

Starting with the enantiopure (2S)-isomer guarantees near 100% atom economy regarding the stereocenter. Because the stereocenter at the α -carbon is electronically isolated from the 4-bromo position, cross-coupling reactions at the aromatic ring do not inherently invert or racemize the chiral center, provided the reaction conditions are carefully controlled.

The Halogen Advantage: 4-Bromo vs. 4-Chloro Substrates

The choice of halogen on the phenoxy ring is the most critical factor in preventing racemization during downstream functionalization[4].

  • The 4-Chloro Alternative: The C–Cl bond possesses a high bond dissociation energy (~327 kJ/mol). Palladium-catalyzed oxidative addition into this bond requires harsh conditions—typically temperatures exceeding 100°C and strong bases (e.g., KOtBu or Cs2CO3). Under these conditions, the acidic α -proton adjacent to the carboxylate is readily deprotonated, forming a ketene-acetal intermediate that rapidly racemizes the (2S) stereocenter.

  • The 4-Bromo Advantage: The C–Br bond is significantly weaker (~280 kJ/mol). This allows oxidative addition to occur at mild temperatures (40–60°C) using standard, cost-effective catalysts like Pd(dppf)Cl₂. The mild thermal conditions combined with weaker bases (e.g., K₂CO₃) completely suppress α -deprotonation, preserving >99% enantiomeric excess (ee) in the final product.

Comparative Performance Data

The following table summarizes the quantitative performance of these building blocks in a standard Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

SubstrateCatalyst / Ligand SystemBase & SolventTemp (°C)Yield (%)Final ee (%)
(2S)-2-(4-bromophenoxy)propanoic acid Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / THF:H₂O6092% >99%
(2S)-2-(4-chlorophenoxy)propanoic acid Pd₂(dba)₃ / XPhos (5 mol%)Cs₂CO₃ / Dioxane11085%64% (Racemized)
Racemic 2-(4-bromophenoxy)propanoic acid Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / THF:H₂O6094%N/A (0%)

Data demonstrates that only the (2S)-bromo substrate successfully balances high coupling yields with complete stereocenter preservation.

Workflow & Pathway Visualizations

The dual functionality of (2S)-2-(4-bromophenoxy)propanoic acid allows for divergent synthesis. The bromo group acts as a handle for extending the aromatic system, while the carboxylic acid can be independently converted into active esters or amides.

Pathway A (2S)-2-(4-bromophenoxy) propanoic acid CAS: 37819-43-5 B Cross-Coupling Mild Pd Catalysis A->B 4-Bromo Reactivity C Derivatization Ester/Amide Formation A->C Carboxylic Reactivity D D B->D Suzuki/Buchwald E Chiral Esters Herbicide/Pharma C->E Condensation

Figure 1: Divergent modular synthesis pathways leveraging the dual functional handles of the substrate.

Mechanism Start Starting Material (2S)-Isomer (100% ee) OxAdd Oxidative Addition (Low Temp, 60°C) Start->OxAdd Pd(0) Catalyst TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration Product Target Product (2S)-Biaryl (>99% ee) RedElim->Product

Figure 2: Catalytic cycle demonstrating stereocenter preservation under mild oxidative addition.

Self-Validating Experimental Protocol: Stereoretentive Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes specific causality for reagent selection and built-in analytical checkpoints to verify both chemical conversion and chiral integrity.

Materials Required:
  • (2S)-2-(4-bromophenoxy)propanoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃, 2.5 equiv)

  • Solvent: Degassed THF / Deionized H₂O (4:1 v/v)

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried Schlenk flask, combine (2S)-2-(4-bromophenoxy)propanoic acid, phenylboronic acid, and Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand has a large bite angle (99°), which accelerates the reductive elimination step, minimizing the lifespan of the Pd(II) intermediate and preventing side reactions.

  • Solvent Addition & Degassing: Add the THF/H₂O mixture. Sparge the solution with ultra-pure N₂ for 15 minutes.

    • Causality: The biphasic solvent is critical. Water dissolves the inorganic K₂CO₃ required to activate the boronic acid via ate-complex formation, while THF solubilizes the organic substrate. Degassing prevents the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Base Addition & Heating: Add K₂CO₃ and heat the reaction strictly to 60°C for 8 hours under N₂.

    • Causality: 60°C provides enough thermal energy to drive the oxidative addition into the C–Br bond without triggering base-catalyzed deprotonation of the α -chiral center.

  • Reaction Monitoring (Validation Checkpoint 1): Pull a 50 µL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1 with 1% Acetic Acid). The disappearance of the starting material validates catalytic turnover.

  • Workup: Cool the mixture to 0°C. Carefully acidify the aqueous layer with 1M HCl to pH 2.

    • Causality: Acidification protonates the carboxylate, driving the product into the organic phase. Temperature control at 0°C during acidification prevents exothermic degradation.

  • Extraction & Purification: Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Chiral Validation (Validation Checkpoint 2): Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/TFA 90:10:0.1). Compare against a racemic standard to confirm >99% ee.

References

  • NextSDS. "(2S)-2-(4-bromophenoxy)propanoic acid — Chemical Substance Information."1[1]

  • ChemicalBook. "2-(4-BROMOPHENOXY)PROPANOIC ACID Properties and Synthesis." 4[4]

  • Justia Patents. "Herbicidal composition and method for controlling weeds (Aryloxyphenoxypropionate applications)." 2[2]

  • Google Patents. "US20140323298A1 - Herbicidal compositions comprising oxyfluorfen and haloxyfop." 3[3]

Sources

Comparative

A Comparative Purity Analysis of (2S)-2-(4-bromophenoxy)propanoic acid from Different Suppliers

Abstract (2S)-2-(4-bromophenoxy)propanoic acid is a key chiral building block in pharmaceutical synthesis. The chemical and, critically, the enantiomeric purity of this starting material can significantly impact the effi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2S)-2-(4-bromophenoxy)propanoic acid is a key chiral building block in pharmaceutical synthesis. The chemical and, critically, the enantiomeric purity of this starting material can significantly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API).[1][2][3] This guide presents a comprehensive purity analysis of (2S)-2-(4-bromophenoxy)propanoic acid obtained from three representative commercial suppliers. We employ a multi-modal analytical approach, including High-Performance Liquid Chromatography (HPLC) for chemical purity, Chiral HPLC for enantiomeric excess determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification of impurities. This guide provides researchers, scientists, and drug development professionals with a robust framework for evaluating and selecting high-purity chiral starting materials, ensuring the quality and integrity of their research and development pipeline.

Introduction: The Criticality of Chiral Purity

In drug development, chirality is a fundamental consideration. Enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological properties.[2][4] The desired therapeutic effect often resides in a single enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[1] This reality has led regulatory bodies like the FDA and EMA to issue stringent guidelines, emphasizing the development of single-enantiomer drugs over racemic mixtures.[2][5]

(2S)-2-(4-bromophenoxy)propanoic acid, a member of the "profen" class of molecules, serves as a vital intermediate. The purity of this precursor is paramount; any impurities, whether they are structural isomers, process-related by-products, or the unwanted (R)-enantiomer, can carry through the synthesis and compromise the final API. Therefore, a rigorous analytical assessment of starting materials is not merely a quality control measure but a foundational step in ensuring drug safety and efficacy.

This guide details a comparative study of this compound from three anonymized suppliers (designated Supplier A, Supplier B, and Supplier C), providing detailed protocols and interpreting the results to highlight key differences in quality.

Materials and Analytical Methodologies

Samples of (2S)-2-(4-bromophenoxy)propanoic acid were procured from three distinct commercial suppliers. All solvents and reagents used were of HPLC or analytical grade. The analysis was structured around three core techniques to build a comprehensive purity profile.

Analytical Workflow Overview

The overall strategy involves a tiered approach: first, an assessment of overall chemical purity (achiral analysis), followed by a specific and sensitive measurement of the enantiomeric purity (chiral analysis), and finally, structural confirmation and impurity identification using spectroscopy.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Interpretation A Supplier A Purity Chemical Purity (Achiral RP-HPLC) A->Purity Enantiomeric Enantiomeric Excess (Chiral HPLC) A->Enantiomeric Structure Structural Analysis (¹H NMR) A->Structure B Supplier B B->Purity B->Enantiomeric B->Structure C Supplier C C->Purity C->Enantiomeric C->Structure Result Comparative Purity Assessment Purity->Result Enantiomeric->Result Structure->Result

Caption: Overall experimental workflow for purity assessment.

Protocol 1: Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

This method quantifies the target compound relative to any non-enantiomeric, process-related impurities. The choice of a C18 stationary phase provides excellent retention and separation for moderately polar aromatic carboxylic acids like the analyte.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

  • System Suitability: As per USP General Chapter <621>, the analysis was validated by ensuring a tailing factor ≤ 2.0 and a theoretical plate count ≥ 2000 for the main peak.[6][7]

  • Causality: TFA is used as an ion-pairing agent to ensure sharp, symmetrical peak shapes for the carboxylic acid analyte by suppressing the ionization of its carboxyl group. The gradient elution is necessary to elute any more non-polar impurities that may be present.

Protocol 2: Enantiomeric Excess by Chiral HPLC

This is the most critical analysis for a chiral intermediate. The method uses a Chiral Stationary Phase (CSP) to differentiate between the (S) and (R) enantiomers. Polysaccharide-based CSPs are widely used for their broad applicability in separating enantiomers of pharmaceutical compounds, including profens.[8][9][10]

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase (Isocratic): n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of 0.5 mg/mL.

  • System Suitability: A resolution (Rs) of ≥ 1.5 between the enantiomer peaks must be achieved using a racemic standard.

  • Causality: The CSP creates transient, diastereomeric complexes with the enantiomers.[8][10] The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. The normal-phase solvent system (Hexane/IPA) is chosen to promote the hydrogen bonding and π-π interactions necessary for chiral recognition on this type of CSP.

Protocol 3: Purity and Structural Confirmation by ¹H NMR

Quantitative NMR (qNMR) is a powerful primary analytical method for purity determination.[11][12] It allows for the simultaneous confirmation of the compound's structure and the quantification of impurities against a certified internal standard without requiring reference standards for the impurities themselves.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic Anhydride (Certified Reference Material).

  • Procedure:

    • Accurately weigh approximately 20 mg of the sample and 10 mg of the internal standard into a vial.

    • Dissolve in ~0.75 mL of DMSO-d₆.

    • Acquire the ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5T₁) to ensure accurate integration.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved analyte proton signal (e.g., the methine proton of the propanoic acid moiety) to the integral of the olefinic protons of the internal standard, accounting for the number of protons and molecular weights.[13][14]

  • Causality: The signal intensity in NMR is directly proportional to the number of nuclei, allowing for a direct molar comparison between the analyte and a standard of known purity and mass.[13] This provides an absolute purity value (mass fraction), which is orthogonal to chromatographic methods that provide relative purity (area %).

Results and Discussion

The analysis of samples from the three suppliers revealed significant differences in both chemical and enantiomeric purity. All data presented are averages of triplicate analyses.

Chemical Purity (Achiral RP-HPLC)

The achiral analysis focused on detecting any process-related impurities or degradation products.

Table 1: Summary of Chemical Purity by RP-HPLC

SupplierRetention Time (min)Purity (Area %)Impurity Profile
Supplier A 8.5499.8%Single unknown impurity at 7.2 min (0.2%)
Supplier B 8.5598.5%Impurity at 9.8 min (1.1%), other minor impurities (0.4%)
Supplier C 8.54>99.9%No detectable impurities above 0.05% reporting threshold

Discussion: Supplier C provided material with the highest chemical purity, with no single impurity exceeding the 0.05% reporting threshold recommended by ICH Q3A guidelines for reporting.[15][16][17] Supplier A also supplied high-purity material. Supplier B's product, however, contained a significant impurity at a later retention time, suggesting it is more non-polar than the parent compound. This could potentially be a dimer or a related substance from the synthesis. The presence of such an impurity at >1% would require identification and qualification in a GMP setting.[18]

Enantiomeric Purity (Chiral HPLC)

The enantiomeric excess (e.e.) is a critical quality attribute for this material. The desired (2S) enantiomer was found to elute first under the specified conditions.

Table 2: Summary of Enantiomeric Purity by Chiral HPLC

Supplier(S)-Enantiomer Area %(R)-Enantiomer Area %Enantiomeric Excess (e.e.)
Supplier A 98.95%1.05%97.9%
Supplier B 99.85%0.15%99.7%
Supplier C 99.96%0.04%99.92%

Discussion: The results from the chiral analysis are striking. While Supplier A provided material with high chemical purity, its enantiomeric purity was the lowest of the three, with an e.e. of 97.9%. This level may be unacceptable for many pharmaceutical applications where maximizing the therapeutic effect and minimizing potential side effects from the distomer are crucial.[1][4] In contrast, Supplier B, which had lower chemical purity, exhibited excellent enantiomeric purity (99.7% e.e.). Supplier C again demonstrated the highest quality, with an outstanding enantiomeric excess of 99.92%, indicating a highly stereoselective synthesis or efficient purification process.

Structural Confirmation and Purity by ¹H NMR

The ¹H NMR spectra confirmed the identity of (2S)-2-(4-bromophenoxy)propanoic acid for all three samples. The qNMR analysis provided an absolute purity value, which serves as an excellent orthogonal confirmation of the HPLC data.

G cluster_impurities Potential Impurities cluster_synthesis Synthesis & Purification cluster_product Final Product Quality StartingMaterial Starting Materials (e.g., 4-Bromophenol) Synthesis Chemical Synthesis StartingMaterial->Synthesis Isomers Positional Isomers (e.g., 2-(2-bromophenoxy)...) Isomers->Synthesis Enantiomer Opposite Enantiomer ((R)-enantiomer) Solvents Residual Solvents Product Chemical Purity Enantiomeric Excess Solvents->Product Synthesis->Enantiomer Purification Purification Steps (e.g., Crystallization) Synthesis->Purification Purification->Product:purity Purification->Product:ee

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (2S)-2-(4-bromophenoxy)propanoic acid

This document provides a comprehensive, step-by-step protocol for the safe handling and compliant disposal of (2S)-2-(4-bromophenoxy)propanoic acid. As a halogenated organic acid, this compound requires specific waste ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and compliant disposal of (2S)-2-(4-bromophenoxy)propanoic acid. As a halogenated organic acid, this compound requires specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. Adherence to these protocols is essential for maintaining compliance with federal, state, and local regulations.

Core Principle: Hazard-Based Waste Management

The foundation of proper chemical disposal lies in a thorough understanding of the compound's intrinsic hazards. (2S)-2-(4-bromophenoxy)propanoic acid is classified as a hazardous substance, and its disposal pathway is dictated by its chemical properties and associated risks.

Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1] This classification is the primary driver for the stringent personal protective equipment (PPE) and disposal requirements that follow.

Hazard ClassificationHazard CodeSignal WordDescription
Skin IrritationH315WarningCauses skin irritation.[1]
Serious Eye IrritationH319WarningCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause respiratory irritation, drowsiness, or dizziness.[1]
Chemical Profile for Disposal

Beyond its immediate health hazards, the molecular structure of (2S)-2-(4-bromophenoxy)propanoic acid defines its waste category.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this substance as a halogenated organic compound .[2][3] This is the single most critical factor for waste segregation, as halogenated waste streams are typically incinerated under specific conditions to prevent the formation of toxic byproducts. Mixing them with non-halogenated waste can contaminate entire batches of solvent waste, leading to significantly higher disposal costs and regulatory non-compliance.[2]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the compound for disposal, it is imperative to establish a safe working environment.

  • Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood.[2] This prevents the inhalation of any fine powders or potential vapors, directly addressing the H336 hazard classification.

  • Personal Protective Equipment (PPE): The following PPE is mandatory to prevent dermal and ocular exposure.[4][5]

    • Eye Protection: Chemical safety goggles or a full-face shield are required.[2]

    • Hand Protection: Wear chemically resistant nitrile gloves.[2][5] Nitrile provides adequate protection against incidental contact with brominated organic acids.[6][7] Always inspect gloves for tears or degradation before use and change them immediately if contamination occurs.

    • Body Protection: A standard laboratory coat must be worn to protect against skin contact.[2]

The Disposal Protocol: A Step-by-Step Guide

The disposal of (2S)-2-(4-bromophenoxy)propanoic acid must follow a systematic process of segregation, containment, and documentation, in adherence with regulations set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial. Under no circumstances should this chemical be disposed of down the drain or in the regular trash .[2][10]

  • Solid Waste:

    • Collect unused or contaminated solid (2S)-2-(4-bromophenoxy)propanoic acid in a designated, sealable hazardous waste container.

    • This includes any contaminated disposable materials such as weighing papers, gloves, and wipers.[2]

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, the entire solution must be collected in a container designated specifically for Halogenated Organic Liquid Waste .[2][3]

    • Crucial: Do not mix this waste with non-halogenated solvent waste streams (e.g., acetone, ethanol, hexanes).[2]

Step 2: Container Selection and Labeling

Waste containers must be appropriate for the waste type and clearly labeled to ensure safety and compliance.[8][10]

  • Container Material: Use a chemically compatible container, such as high-density polyethylene (HDPE), with a secure, leak-proof screw cap.[2][11] Avoid using metal containers for acidic waste.[10][11]

  • Labeling: The container must be labeled clearly from the moment the first drop of waste is added.[12] The label must include:

    • The words "HAZARDOUS WASTE" .[10]

    • The full chemical name: "(2S)-2-(4-bromophenoxy)propanoic acid" .

    • A list of all chemical constituents, including solvents, with approximate percentages.[12]

    • The primary hazard(s): "Irritant" and "Halogenated Organic Waste" .[2]

    • The date waste was first added to the container (accumulation start date).[13]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas within the lab are required for the temporary accumulation of hazardous waste.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[10][14]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin or tray.[2][14] This prevents the spread of material in case of a primary container leak.

  • Segregation: Ensure the SAA segregates incompatible waste streams. Specifically, keep this halogenated acid waste away from bases and strong oxidizing agents.[10][15]

Step 4: Final Disposal Coordination

Final disposal must be managed through official channels.

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]

  • Documentation: Provide the EHS representative or contractor with the Safety Data Sheet (SDS) for the compound and an accurate description of the waste container's contents.[5]

Spill and Emergency Procedures

In the event of an accidental release, a swift and appropriate response is critical.

  • Minor Spill (Solid):

    • Ensure the area is well-ventilated; restrict access to the immediate area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or dry sand.[16] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep the absorbed material into a designated hazardous waste container and label it appropriately for disposal.[5]

  • Major Spill:

    • Evacuate all personnel from the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[5][17]

    • Provide them with the name of the chemical and the approximate quantity spilled.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of (2S)-2-(4-bromophenoxy)propanoic acid waste.

G cluster_form Determine Physical Form cluster_storage Store in Satellite Accumulation Area (SAA) start Waste Generated: (2S)-2-(4-bromophenoxy)propanoic acid solid Solid or Contaminated Debris start->solid Is it solid? liquid Liquid (in solution) start->liquid Is it liquid? container Select Compatible Container (e.g., HDPE) with Leak-Proof Cap solid->container Segregate as Halogenated Solid Waste liquid->container Segregate as Halogenated Liquid Waste label_container Label Container: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name(s) 3. Hazards (Irritant, Halogenated) 4. Accumulation Start Date container->label_container secondary_containment Place in Secondary Containment label_container->secondary_containment segregate Segregate from Incompatible Waste (e.g., Bases, Oxidizers) secondary_containment->segregate disposal Contact EHS or Licensed Waste Contractor for Pickup segregate->disposal end Compliant Disposal disposal->end

Caption: Decision workflow for compliant waste disposal.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Vertex.
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). U.S. Environmental Protection Agency.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). FacilityBot.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Proper Disposal of Bromo-PEG24-Boc: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • (2S)-2-(4-bromophenoxy)propanoic acid — Chemical Substance Information. (n.d.). NextSDS.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
  • Halogenated Waste. (n.d.). University of Texas at Dallas.
  • 2-(4-BROMOPHENOXY)PROPANOIC ACID - Safety Data Sheet. (2026, March 21). ChemicalBook.
  • RCRA Hazardous Waste Codes. (2026, March). RCRAReady.
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
  • A Guide to the Safe Disposal of 2-(4-Phenylphenoxy)propanoic Acid. (n.d.). Benchchem.
  • HandPRO® Gloves Chemical Resistance Chart. (n.d.). Hourglass International.
  • Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. (2005, October 3). Cole-Parmer.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
  • SAFETY DATA SHEET - 3-(3-Bromophenyl)propionic acid. (2025, October 24). Thermo Fisher Scientific.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.

Sources

Handling

Personal protective equipment for handling (2S)-2-(4-bromophenoxy)propanoic acid

Handling (2S)-2-(4-bromophenoxy)propanoic acid (CAS: 37819-43-5) requires a rigorous, scientifically grounded approach to safety. As a chiral building block frequently utilized in pharmaceutical research—particularly in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling (2S)-2-(4-bromophenoxy)propanoic acid (CAS: 37819-43-5) requires a rigorous, scientifically grounded approach to safety. As a chiral building block frequently utilized in pharmaceutical research—particularly in the synthesis of PPAR agonists and antidiabetic agents—this halogenated phenoxypropanoic acid derivative presents specific handling challenges due to its physical state (a fine powder) and inherent chemical reactivity [1].

This guide provides drug development professionals with a self-validating operational framework, moving beyond basic compliance to explain the mechanistic causality behind each safety protocol.

Risk Assessment & Hazard Causality

Understanding the why behind safety protocols is critical for preventing laboratory incidents. The hazards of (2S)-2-(4-bromophenoxy)propanoic acid are intrinsically linked to its molecular structure:

  • Skin Irritation (H315) & Dermal Penetration: The highly lipophilic 4-bromophenoxy group enhances the molecule's ability to partition into and penetrate the lipid bilayer of the stratum corneum. Once absorbed, the propanoic acid moiety lowers the local tissue pH, leading to acute contact dermatitis () [2].

  • Severe Eye Irritation (H319): If aerosolized dust contacts the ocular mucosa, the compound dissolves in the tear film, causing rapid, localized acidification and potential corneal damage.

  • Respiratory Tract Irritation (H335): As a dry powder, electrostatic forces can cause the compound to aerosolize during transfer. Inhalation of these micro-particles irritates the mucosal lining of the upper respiratory tract () [3].

Primary PPE Matrix

To mitigate the hazards outlined above, a multi-layered personal protective equipment (PPE) strategy must be employed.

PPE CategoryRequired SpecificationMechanistic Rationale & Field Insight
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides a robust barrier against solid organic acids. Note: If dissolving the compound in aggressive organic solvents (e.g., DMF, THF), upgrade to composite or butyl rubber gloves, as standard nitrile degrades rapidly.
Eye Protection Chemical safety goggles (EN 166 / ANSI Z87.1)Standard safety glasses with side shields are insufficient; tight-fitting goggles are mandatory to prevent airborne micro-dust particles from reaching the ocular mucosa.
Respiratory N95, FFP2, or P3 Particulate RespiratorEssential when handling bulk powder outside of a fully enclosed system to filter out aerosolized particles (<5 µm) that trigger H335 respiratory irritation.
Body Protection 100% Cotton Lab Coat & Closed-toe shoesSynthetic fabrics generate static electricity, which can cause the dry powder to jump and aerosolize. Cotton minimizes static charge buildup.

Operational Workflow & Safety Protocols

The following step-by-step methodology ensures the self-validating safety of the handling process.

Step 1: Pre-Operational Setup

  • Verify that the fume hood face velocity is operating between 0.4–0.6 m/s.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases.

  • Don all required PPE (see matrix) before opening the primary chemical container.

Step 2: Weighing & Aliquoting

  • Use an anti-static weighing boat. Causality: Static charge is the primary driver of powder aerosolization.

  • Utilize a grounded stainless-steel spatula. Avoid vigorous pouring or scraping motions.

  • Seal the primary container immediately after the required mass is obtained to minimize ambient moisture absorption.

Step 3: Transfer & Solvent Dissolution

  • Transfer the weighed solid directly into the reaction vessel inside the fume hood.

  • When adding solvent (e.g., methanol, DMF), pour slowly down the side of the vessel to prevent displacing air too rapidly, which could eject un-dissolved powder into the hood environment.

Step 4: Decontamination

  • Do not use dry brushes to clean the balance or hood surface.

  • Wipe down all contact surfaces with a damp paper towel (using a 70% ethanol/water solution) to capture and solubilize residual dust.

Workflow & Spill Logic Visualization

HandlingWorkflow A 1. Pre-Operation Setup (Fume Hood & PPE) B 2. Weighing & Aliquoting (Anti-static tools) A->B C 3. Solvent Dissolution (Reaction Vessel) B->C E Spill Event Detected B->E Accidental Drop D 4. Decontamination (Wet Wiping) C->D C->E Splash/Spill G Halogenated Waste Disposal D->G Waste Routing F HEPA Vacuum / Wet Clean (No Dry Sweeping) E->F F->G

Operational workflow and spill response for (2S)-2-(4-bromophenoxy)propanoic acid handling.

Spill Management & Disposal Plan

A rapid, pre-planned response to spills prevents localized contamination from becoming a facility-wide exposure event () [4].

Minor Powder Spills (<50g):

  • Suppress: Do NOT use compressed air or a dry broom. Immediately cover the spilled powder with damp paper towels to suppress dust aerosolization.

  • Collect: Carefully scoop the damp towels and absorbed material using a non-sparking plastic dustpan.

  • Clean: Wash the affected surface with a mild alkaline detergent to neutralize residual acid, followed by a water rinse.

Major Spills (>50g or outside fume hood):

  • Evacuate: Clear personnel from the immediate vicinity.

  • Ventilate: Ensure room exhaust is functioning at maximum capacity.

  • Recover: Don a P3/N99 respirator and heavy-duty nitrile gloves. Use a dedicated HEPA-filtered vacuum designed for hazardous particulates to recover the bulk powder.

Disposal Protocol: Because (2S)-2-(4-bromophenoxy)propanoic acid contains a bromine atom, it must be strictly segregated from standard organic waste.

  • Solid Waste: Place contaminated paper towels, gloves, and empty containers into a sealable, heavy-duty polyethylene bag. Label clearly as "Hazardous Solid Waste - Halogenated Organics."

  • Liquid Waste: Any solvent mixtures containing this compound must be routed to the "Halogenated Organic Liquid Waste" carboy. Mixing halogenated waste with non-halogenated streams can lead to regulatory fines and potential exothermic reactions in the waste facility.

References

  • NextSDS Database. "(2S)-2-(4-bromophenoxy)propanoic acid Safety Data Sheet." NextSDS.[Link]

  • American Elements. "(2S)-2-(4-bromophenoxy)propanoic acid Product & Safety Data." American Elements.[Link]

  • PubChem. "3-Phenoxypropionic acid - Safety and Hazards." National Institutes of Health.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.